4-Phenylpentan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenylpentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUUTWZFQCAVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314425 | |
| Record name | δ-Methylbenzenebutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19967-24-9 | |
| Record name | δ-Methylbenzenebutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19967-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | δ-Methylbenzenebutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Phenylpentan-1-ol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4-Phenylpentan-1-ol. The information is curated for professionals in research and development, with a focus on data accuracy and experimental context.
Chemical Structure and Identification
This compound is an aromatic alcohol with a phenyl group attached to the fourth carbon of a pentanol chain. This structure gives rise to a chiral center at the C4 position, meaning it can exist as two enantiomers, (R)-4-phenylpentan-1-ol and (S)-4-phenylpentan-1-ol.
Chemical Structure:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol for a Related Compound (Synthesis of 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one):
A general route for a related compound involves the Friedel-Crafts acylation of a substituted benzene with valeroyl chloride, followed by bromination and subsequent reaction with pyrrolidine. [1]This highlights a potential strategy for creating a phenylpentanone scaffold which could then be reduced to the corresponding alcohol.
Biological Activity and Drug Development Potential
There is a significant lack of direct research on the biological activity and drug development applications of this compound. However, related structures have been investigated for their pharmacological properties. For instance, analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) have been shown to be potent inhibitors of the dopamine (DAT) and norepinephrine (NET) transporters, with potential applications in the treatment of substance abuse. [1] Signaling Pathway Involvement (Hypothetical):
Given the activity of related compounds on monoamine transporters, a hypothetical signaling pathway involvement for a derivative of this compound could be visualized as follows. This is a generalized representation and has not been experimentally validated for this compound itself.
Caption: Hypothetical inhibition of dopamine reuptake.
Conclusion
This compound is a chiral aromatic alcohol with limited characterization in the scientific literature. While its precise experimental properties and biological activities remain largely unexplored, its structural similarity to pharmacologically active compounds suggests potential for future investigation in drug discovery and development. Further research is warranted to synthesize and characterize this compound and to evaluate its biological profile. This guide serves as a foundational resource for such future endeavors.
References
Spectroscopic Profile of 4-Phenylpentan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the spectroscopic data for 4-Phenylpentan-1-ol, a molecule of interest in various chemical and pharmaceutical research domains. The following sections present key spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), detailed experimental protocols for data acquisition, and a workflow diagram illustrating the analytical process.
Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 5-Phenyl-1-pentanol
¹H NMR (Proton NMR)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.32 - 7.10 | m | 5H | Ar-H |
| 3.64 | t | 2H | -CH₂-OH |
| 2.62 | t | 2H | Ph-CH₂ - |
| 1.68 - 1.57 | m | 4H | -CH₂ -CH₂-CH₂OH |
| 1.42 - 1.32 | m | 2H | Ph-CH₂-CH₂ - |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (ppm) | Assignment |
| 142.8 | Ar-C (quaternary) |
| 128.4 | Ar-C H |
| 128.3 | Ar-C H |
| 125.7 | Ar-C H |
| 62.9 | -C H₂-OH |
| 35.9 | Ph-C H₂- |
| 32.5 | -C H₂-CH₂OH |
| 31.3 | Ph-CH₂-C H₂- |
Infrared (IR) Spectroscopy Data for 5-Phenyl-1-pentanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3330 | Strong, Broad | O-H stretch (alcohol) |
| 3026 | Medium | C-H stretch (aromatic) |
| 2935, 2858 | Strong | C-H stretch (aliphatic) |
| 1604, 1496, 1454 | Medium to Weak | C=C stretch (aromatic ring) |
| 1058 | Strong | C-O stretch (primary alcohol) |
| 743, 698 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS) Data for 5-Phenyl-1-pentanol
| m/z | Relative Intensity (%) | Possible Fragment |
| 164 | 25 | [M]⁺ (Molecular Ion) |
| 146 | 15 | [M - H₂O]⁺ |
| 133 | 10 | [M - CH₂OH]⁺ |
| 105 | 30 | [C₈H₉]⁺ |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 40 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of ¹³C. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like alcohols. This allows for separation from any impurities prior to mass analysis.
-
Ionization: Electron ionization (EI) is a common method for organic molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Physical and chemical properties of 4-Phenylpentan-1-ol isomers
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Phenylpentan-1-ol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of this compound and its structural isomers. The information is curated for researchers, scientists, and professionals in drug development, with a focus on presenting clear, comparative data and detailing relevant experimental methodologies.
Introduction to Phenylpentanols
Phenylpentanols are organic compounds containing a phenyl group and a hydroxyl group attached to a pentane backbone. Their isomeric variations, based on the positions of these functional groups, lead to a range of physical and chemical characteristics. These compounds are of interest in various fields, including fragrance chemistry and as intermediates in the synthesis of pharmaceuticals. For instance, 1-phenylpentan-1-ol, also known as fenipentol, has been studied as a choleretic agent, stimulating the secretion of bile.
Isomeric Landscape of Phenylpentanols
The structural isomers of phenylpentanol are determined by the location of the phenyl and hydroxyl groups on the five-carbon chain. This guide will focus on key isomers to illustrate the structure-property relationships.
Caption: Logical relationship of key phenylpentanol isomers.
Physical Properties
The physical properties of phenylpentanol isomers are significantly influenced by the positions of the phenyl and hydroxyl groups, which affect intermolecular forces such as hydrogen bonding and van der Waals interactions.
| Property | 1-Phenylpentan-1-ol | This compound | 5-Phenylpentan-1-ol | 4-Methyl-1-phenylpentan-2-ol |
| CAS Number | 2216-34-4[1] | 50593-33-4 | 10521-91-2 | 7779-78-4 |
| Molecular Formula | C11H16O[1] | C11H16O | C11H16O[2] | C12H18O |
| Molecular Weight | 164.26 g/mol [1] | 164.24 g/mol | 164.24 g/mol [2] | 178.27 g/mol |
| Appearance | Colorless to pale yellow liquid[1] | - | Colorless liquid[2] | - |
| Boiling Point | 249.00 °C[1] | - | 155.00 °C @ 20.00 mm Hg[2] | - |
| Melting Point | -23.00 °C[1] | - | - | - |
| Density | 0.9785 g/cm³[1] | - | 0.970-0.977 g/cm³[2] | - |
| Refractive Index | 1.5080 | - | 1.514-1.521 | - |
| Vapor Pressure | 0.0156 mmHg at 25°C | - | - | - |
Chemical Properties and Reactivity
The chemical behavior of phenylpentanol isomers is dictated by the reactivity of the hydroxyl group and the aromatic phenyl ring.
Solubility
The solubility of phenylpentanols is a balance between the polar hydroxyl group, which can form hydrogen bonds with polar solvents like water, and the nonpolar phenyl and pentyl groups, which favor solubility in nonpolar organic solvents. Generally, these compounds exhibit limited miscibility in water and are more soluble in solvents like hexane and benzene.[1]
Acidity
The hydroxyl group imparts weak acidity to these alcohols. The pKa of 1-phenylpentan-1-ol is predicted to be around 14.43. The proximity of the electron-withdrawing phenyl group can influence the acidity of the hydroxyl proton.
Oxidation
Primary alcohols, such as 5-phenylpentan-1-ol, can be oxidized to aldehydes and further to carboxylic acids. Secondary alcohols, if any among the isomers, would oxidize to ketones. Tertiary alcohols are resistant to oxidation under mild conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the physicochemical properties of these compounds.
Determination of Boiling Point
The boiling point can be determined using a standard distillation apparatus. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium is recorded. For substances with high boiling points, vacuum distillation is employed to prevent decomposition.[2]
Caption: Workflow for boiling point determination.
Synthesis of Phenylpentanols
A common method for the synthesis of 1-phenylpentan-1-ol is the Grignard reaction, where phenylmagnesium bromide is reacted with an appropriate aldehyde.[1] This versatile method can be adapted to synthesize various isomers by choosing the appropriate Grignard reagent and carbonyl compound.
Spectroscopic Data
While not the primary focus, it is important to note that spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for the structural elucidation and confirmation of phenylpentanol isomers.
Applications and Biological Activity
Some phenylpentanol isomers have found applications in the fragrance industry due to their characteristic scents.[1] As mentioned, 1-phenylpentan-1-ol (fenipentol) has demonstrated biological activity as a choleretic agent, increasing the secretion of pancreatic juice and bile in animal studies. This suggests potential therapeutic applications that warrant further investigation.
Safety and Toxicology
Toxicological data for many phenylpentanol isomers is limited. For 4-methyl-1-phenylpentan-2-ol, a short-term toxicity study in rats established a no-untoward-effect level of 10 mg/kg/day.[3][4] At higher doses, effects such as reduced weight gain and changes in serum glucose were observed.[3][4] Standard laboratory safety precautions should be followed when handling these compounds.
This guide serves as a foundational resource for understanding the properties of this compound and its isomers. Further research into the specific properties of each isomer will be beneficial for their potential applications in various scientific and industrial domains.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 5-Phenyl-1-pentanol | C11H16O | CID 61523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Short-term-toxicity of 4-methyl-1-phenylpentan-2-ol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 标题:Short-term-toxicity of 4-methyl-1-phenylpentan-2-ol in rats.【化源网】 [chemsrc.com]
An In-depth Technical Guide on the Absolute Configuration of (S)-4-phenylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Chirality is a fundamental property of molecules in drug discovery and development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. (S)-4-phenylpentan-1-ol is a chiral alcohol with potential applications as a building block in the synthesis of more complex chiral molecules and active pharmaceutical ingredients (APIs). Therefore, the unambiguous determination of its absolute configuration is of paramount importance. This guide outlines the primary methods for obtaining enantiomerically pure (S)-4-phenylpentan-1-ol and for confirming its absolute stereochemistry.
Enantioselective Synthesis and Chiral Resolution
The preparation of enantiomerically pure (S)-4-phenylpentan-1-ol can be achieved through two main strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.
Asymmetric Synthesis: Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2][3][4][5] In this case, 4-phenylpentan-1-one can be reduced to (S)-4-phenylpentan-1-ol with high enantioselectivity using the (S)-CBS catalyst.
-
Catalyst Preparation: A solution of (S)-2-methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq.) is added to a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Borane Complexation: Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.0 eq.) is added dropwise to the catalyst solution at room temperature and stirred for 15 minutes to form the active catalyst-borane complex.
-
Substrate Addition: The solution is cooled to -30 °C, and a solution of 4-phenylpentan-1-one (1.0 eq.) in anhydrous THF is added dropwise over 30 minutes.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl.
-
Work-up and Purification: The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield (S)-4-phenylpentan-1-ol.
Chiral Resolution: Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. Lipases are versatile enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.[6][7][8][9][10]
-
Reaction Setup: To a solution of racemic 4-phenylpentan-1-ol (1.0 eq.) in an organic solvent (e.g., hexane or toluene) is added an acyl donor (e.g., vinyl acetate, 2.0 eq.) and a lipase (e.g., Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL)).
-
Reaction Progress: The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored for conversion by GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Enzyme Removal: The enzyme is removed by filtration.
-
Separation: The filtrate is concentrated, and the remaining alcohol and the ester are separated by column chromatography.
-
Hydrolysis: The separated ester is then hydrolyzed (e.g., using K₂CO₃ in methanol) to afford the other enantiomer of the alcohol.
Determination of Absolute Configuration
Once an enantiomerically enriched sample is obtained, its absolute configuration must be determined. Several spectroscopic and chemical methods can be employed for this purpose.
Mosher's Ester Analysis
Mosher's ester analysis is a powerful NMR-based method for determining the absolute configuration of chiral secondary alcohols.[11][12][13] The method involves the formation of diastereomeric esters with the chiral Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and subsequent analysis of the ¹H NMR spectra.
-
Esterification: The enantiomerically enriched this compound is divided into two portions. One portion is reacted with (R)-(-)-MTPA-Cl and the other with (S)-(+)-MTPA-Cl in the presence of a base (e.g., pyridine or DMAP) to form the respective (R)- and (S)-MTPA esters.
-
NMR Analysis: ¹H NMR spectra are recorded for both diastereomeric esters.
-
Data Analysis: The chemical shifts (δ) of the protons on either side of the carbinol center are assigned for both esters. The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton.
-
Configuration Assignment: Based on the established model for Mosher's esters, a positive Δδ for protons on one side of the carbinol and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration.
References
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. york.ac.uk [york.ac.uk]
- 5. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. jocpr.com [jocpr.com]
- 8. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
Navigating the Unknown: A Technical Whitepaper on the Potential Biological Activity of 4-Phenylpentan-1-ol
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: This document serves as a theoretical guide to the potential biological activities of 4-phenylpentan-1-ol. At the time of writing, publicly available literature lacks specific experimental data on the biological effects of this compound. Therefore, the information presented herein is based on the principles of chemical structure-activity relationships, data from analogous compounds, and proposed experimental frameworks for future investigation. All quantitative data and experimental outcomes are hypothetical and for illustrative purposes.
Executive Summary
This compound is a primary alcohol containing a phenyl group, a chemical structure that suggests potential interactions with biological systems, particularly cellular membranes. While direct evidence of its biological activity is currently unavailable, its structural similarity to other phenylalkanols indicates a possibility for antimicrobial, membrane-disrupting, and potentially other pharmacological activities. This whitepaper outlines these potential activities, proposes detailed experimental protocols for their investigation, and provides a framework for understanding the possible mechanisms of action through signaling pathway diagrams. The objective is to furnish researchers with a foundational guide for initiating studies into the bioactivity of this largely unexplored molecule.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. These properties are crucial for designing and interpreting biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O | PubChem |
| Molecular Weight | 164.24 g/mol | PubChem |
| XLogP3 | 2.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
Potential Biological Activities and Mechanisms of Action
Based on its amphipathic nature, with a polar alcohol head and a nonpolar phenylalkyl tail, this compound is hypothesized to interact with lipid bilayers. This interaction could lead to a range of biological effects.
Antimicrobial Activity
Many phenylalkanols exhibit bacteriostatic or bactericidal properties. The proposed mechanism involves the insertion of the hydrophobic phenylalkyl tail into the bacterial cell membrane, disrupting its integrity and function. This can lead to increased membrane fluidity, leakage of intracellular components, and inhibition of membrane-bound enzymes.
Neuronal Activity
The presence of a phenyl group suggests the potential for interaction with receptors in the central nervous system. While speculative, interactions with GABAa receptors or voltage-gated ion channels, similar to other small aromatic alcohols, cannot be ruled out.
Anti-inflammatory Activity
Some simple phenolic compounds have been shown to possess anti-inflammatory properties. The potential mechanisms could involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.
A proposed general mechanism of membrane interaction is depicted below.
Caption: Proposed mechanism of this compound interaction with a cell membrane.
Proposed Experimental Protocols
To investigate the potential biological activities of this compound, a series of in vitro and in vivo experiments are proposed.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of pathogenic bacteria.
Methodology:
-
Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria will be used.
-
Broth Microdilution Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
Subculture aliquots from wells showing no visible growth onto agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
The workflow for this protocol is illustrated below.
Caption: Workflow for antimicrobial susceptibility testing.
In Vitro Cytotoxicity Assay
Objective: To assess the cytotoxic effects of this compound on mammalian cell lines.
Methodology:
-
Cell Lines: Use a panel of human cell lines, such as HEK293 (non-cancerous) and a cancer cell line (e.g., HeLa or A549).
-
MTT Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
-
Hypothetical Quantitative Data
The following table presents a hypothetical summary of potential results from the proposed experiments. This data is for illustrative purposes only.
| Assay | Organism/Cell Line | Parameter | Hypothetical Value |
| Antimicrobial Susceptibility | S. aureus | MIC | 64 µg/mL |
| Antimicrobial Susceptibility | E. coli | MIC | 128 µg/mL |
| Cytotoxicity | HEK293 | IC₅₀ (48h) | > 200 µM |
| Cytotoxicity | HeLa | IC₅₀ (48h) | 150 µM |
Conclusion and Future Directions
While this compound remains a compound with uncharacterized biological activity, its chemical structure provides a basis for postulating potential antimicrobial and other pharmacological effects. The experimental protocols outlined in this whitepaper offer a clear roadmap for the systematic investigation of these possibilities. Future research should focus on executing these foundational in vitro assays, followed by more detailed mechanistic studies and potential in vivo evaluation if promising activity is identified. The exploration of this and similar molecules could lead to the discovery of novel therapeutic agents.
4-Phenylpentan-1-ol and its role as a benzenoid
An In-depth Technical Guide to 4-Phenylpentan-1-ol and its Role as a Benzenoid for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of this compound and related benzenoid compounds, focusing on their chemical properties, synthesis, biological activities, and metabolic pathways. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on data-driven insights and detailed experimental methodologies.
The Role of Benzenoids in Drug Discovery
Benzenoid compounds, characterized by a six-carbon aromatic ring, are fundamental scaffolds in medicinal chemistry and drug discovery.[1][2] Their unique electronic and structural properties allow for specific interactions with biological targets like enzymes and receptors through mechanisms such as π-π stacking and hydrogen bonding.[1] This versatility enables medicinal chemists to fine-tune pharmacological profiles, including solubility, bioavailability, and potency, by modifying the benzene ring with various functional groups.[1]
The prevalence of the benzenoid motif is evident in the analysis of small molecule active pharmaceutical ingredients (APIs) approved by the FDA, where they are the most frequently encountered ring system.[3][4] Notably, substitution patterns such as 1,4- (para), 1- (mono), 1,2,4-, and 1,2- (ortho) are the most common, largely due to their accessibility through established synthetic methods like electrophilic aromatic substitution.[3] Benzenoids are integral to a wide array of therapeutics, including analgesics (e.g., aspirin), anti-inflammatory drugs (e.g., ibuprofen), and antipsychotics (e.g., clozapine).[1][5] Furthermore, understanding the metabolism of these compounds, which often involves enzymatic processes like oxidation, is critical for optimizing drug efficacy and safety.[1]
Physicochemical Properties of this compound and Related Compounds
This compound is a benzenoid compound belonging to the class of benzene and substituted derivatives.[6] While specific data for this compound is limited, the properties of its isomers and related structures provide valuable insights. The following table summarizes key physicochemical data for several phenylpentanol isomers and a related ketone, compiled from various chemical databases.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 4-Methyl-1-phenylpentan-1-ol | 2884-02-8 | C12H18O | 178.27 | 3.1 |
| 4-Methyl-4-phenylpentan-1-ol | N/A | C12H18O | 178.27 | N/A |
| 4-Phenylpentan-2-ol | 77614-49-4 | C11H16O | 164.24 | 2.6 |
| 5-Phenyl-1-pentanol | 10521-91-2 | C11H16O | 164.24 | 2.8 |
| 1-Phenyl-1-pentanol | 583-03-9 | C11H16O | 164.24 | 2.8 |
| 4-Methyl-1-phenylpentan-1-one | 2050-07-9 | C12H16O | 176.25 | 3.3 |
Data sourced from PubChem and other chemical databases.[7][8][9][10][11][12][13][14][15]
Synthesis and Characterization
The synthesis of phenylpentanols and related structures can be achieved through various organic chemistry methodologies. Below are representative experimental protocols and workflows.
Experimental Protocol: Synthesis of (3S, 4R)-5-Phenylpentane-1,3,4-Triol
This protocol describes a key step in the asymmetric synthesis of a related phenylpentane derivative, highlighting the Sharpless asymmetric epoxidation.[16]
Materials:
-
Allylic alcohol (e.g., a 5-phenylpentene-1,3-diol derivative) (1 equiv.)
-
Powdered molecular sieves (4Å)
-
Titanium tetraisopropoxide (0.2 equiv. in CH2Cl2)
-
(-)-Di-isopropyl tartrate (0.4 equiv. in CH2Cl2)
-
tert-Butylhydroperoxide (5M solution in 1,2-dichloroethane) (4 equiv.)
-
Dichloromethane (CH2Cl2)
-
Water (H2O)
-
20% Sodium Hydroxide (NaOH)
-
Brine
-
Sodium Sulfate (Na2SO4)
Procedure:
-
A stirred mixture of powdered molecular sieves (4.0g) and titanium tetraisopropoxide (1.37mL, 1M solution in CH2Cl2) in CH2Cl2 (20mL) is cooled to -20°C.[16]
-
A solution of (-)-di-isopropyl tartrate (0.64g in CH2Cl2) is added, and the mixture is stirred at -20°C for 10 minutes.[16]
-
A solution of the allylic alcohol (2.00g, 1 equiv.) in CH2Cl2 (15mL) is added, followed by the tert-butylhydroperoxide solution (5.47mL).[16]
-
The resulting mixture is stirred at -20°C for 12 hours.[16]
-
The reaction is quenched by the addition of 3mL of H2O and 0.8mL of 20% NaOH.[16]
-
The mixture is stirred at room temperature for 45 minutes.[16]
-
The organic layer is separated, and the aqueous layer is extracted with CH2Cl2 (2 x 30mL).[16]
-
The combined organic extracts are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.[16]
-
The crude product is purified by column chromatography on silica gel to yield the desired epoxide.[16]
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of pyrovalerone analogs, which share a 1-phenyl-2-aminopentan-1-one core structure. This demonstrates a common synthetic strategy for related benzenoid compounds.[17]
References
- 1. fastercapital.com [fastercapital.com]
- 2. Recent Discoveries in the World of Benzenoid Compounds [researchdive.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5 Critically Important Benzenoid Compounds and their Uses [researchdive.com]
- 6. Human Metabolome Database: Showing metabocard for 4-Methyl-1-phenyl-2-pentanol (HMDB0031568) [hmdb.ca]
- 7. 4-methyl-1-phenylpentan-1-ol|lookchem [lookchem.com]
- 8. 4-Methyl-1-phenylpentan-1-ol | C12H18O | CID 11052214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Methyl-4-phenylpentan-1-ol | C12H18O | CID 316754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Phenylpentan-2-ol | C11H16O | CID 3018736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. 4-methyl-1-phenylpentan-1-one [webbook.nist.gov]
- 13. 5-Phenyl-1-pentanol | C11H16O | CID 61523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. 1-phenylpentan-1-ol | 583-03-9; 7338-43-4 | Buy Now [molport.com]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 4-Phenylpentan-1-ol in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Phenylpentan-1-ol in various organic solvents. Understanding the solubility profile of this aromatic alcohol is crucial for its application in research, chemical synthesis, and pharmaceutical development, where it may serve as a reagent, intermediate, or potential excipient. This document outlines its qualitative solubility in common organic solvents, provides a detailed experimental protocol for solubility determination, and presents a generalized workflow for solubility assessment.
Core Concepts in Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. This compound possesses both a nonpolar phenyl and pentyl group and a polar hydroxyl (-OH) group. This amphiphilic nature dictates its solubility behavior, making it generally soluble in a range of organic solvents while having limited solubility in water. The hydroxyl group allows for hydrogen bonding, which is a significant factor in its interaction with polar protic solvents.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in published literature. However, based on the general principles of solubility for aromatic alcohols with similar structures, a qualitative solubility profile can be summarized. The following table provides an expected solubility profile in common laboratory solvents. It is important to note that these are general classifications and empirical determination is recommended for specific applications.
| Solvent Classification | Solvent | Expected Solubility |
| Polar Protic | Methanol | Soluble |
| Ethanol | Miscible[1] | |
| Polar Aprotic | Acetone | Soluble |
| Ethyl Acetate | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Chloroform | Soluble | |
| Nonpolar | Toluene | Soluble |
| Hexane | Slightly Soluble |
Note: "Soluble" indicates that a significant amount of the compound will dissolve. "Miscible" implies that the substances will mix in all proportions to form a homogeneous solution. "Slightly Soluble" suggests that only a small amount will dissolve. For critical applications, experimental verification of these qualitative descriptors is essential.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is a common and reliable technique for establishing the solubility of a solid or liquid compound in a given solvent at a specific temperature.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled water bath or incubator
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Syringe filters (chemically compatible with the solvent)
-
Pipettes and volumetric flasks
-
Evaporating dish or pre-weighed vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is necessary to ensure saturation.
-
Place the vial in a temperature-controlled bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the vial containing the filtered solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the degradation of this compound.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then re-weigh it.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the difference between the final and initial mass of the vial.
-
The solubility can be expressed in various units, such as g/100 mL or mol/L, using the initial volume of the solvent and the calculated mass of the dissolved solute.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the experimental determination of solubility.
References
Discovery and background of phenyl-substituted alcohols
An In-depth Technical Guide to the Discovery and Background of Phenyl-Substituted Alcohols
Introduction
Phenyl-substituted alcohols are a significant class of organic compounds characterized by a hydroxyl group attached to an alkyl chain which, in turn, is connected to a phenyl ring. These structures are fundamental building blocks in organic synthesis and are prevalent in a wide array of biologically active molecules, including pharmaceuticals, natural products, and agrochemicals.[1][2] Their importance is underscored by their presence in numerous approved drugs, where the phenyl group often plays a crucial role in binding to biological targets.[3] This guide provides a comprehensive overview of the discovery, synthesis, and background of phenyl-substituted alcohols, with a focus on methodologies and data relevant to researchers in drug development.
The phenyl moiety is one of the most common structural motifs in medicinal chemistry.[3] However, its aromatic nature can sometimes lead to unfavorable physicochemical properties, such as low solubility.[3] Consequently, the development of novel synthetic routes and the introduction of bioisosteres for the phenyl ring are active areas of research.[3] Chiral phenyl-substituted alcohols are particularly valuable as they serve as key intermediates in the asymmetric synthesis of complex molecules.[4][5]
Synthesis of Phenyl-Substituted Alcohols
The synthesis of phenyl-substituted alcohols can be achieved through various methods, ranging from classical organic reactions to modern biocatalytic approaches. The choice of method often depends on the desired stereochemistry and the substitution pattern of the phenyl ring.
Radical Coupling of Aromatic Alcohols
A green and efficient method for the synthesis of 1,3-diphenylpropan-1-ols involves the β-alkylation of 1-phenylethanol with benzyl alcohols.[6][7] This reaction proceeds under transition-metal-free conditions, utilizing t-BuONa as both a base and a radical initiator.[6][7] The reaction demonstrates good tolerance for various functional groups on the benzyl alcohol.[6][7][8]
Experimental Protocol: Synthesis of 1,3-diphenylpropan-1-ol[6][7]
-
To a 12-mL pressurized vial, add 1-phenylethanol (91.6 mg, 0.75 mmol), benzyl alcohol (54.1 mg, 0.5 mmol), t-BuONa (9.6 mg, 0.1 mmol), and toluene (0.75 mL).
-
Purge the mixture with argon for 90 seconds and then seal the vial tightly.
-
Heat the reaction mixture to 140°C for 20 hours with vigorous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a predetermined amount of diphenyl ether as an internal standard for analysis.
Biocatalytic Synthesis
Biocatalysis offers a powerful and environmentally friendly approach to the synthesis of chiral phenyl-substituted alcohols. Enzymes such as dehydrogenases and lipases are commonly employed.[5]
Enzymatic Cascades: Enantiomerically pure 1,2-amino alcohols can be synthesized from L-phenylalanine using enzymatic cascades.[1] For example, (R)-phenylethanolamine has been produced with a high yield and excellent enantiomeric excess from a diol intermediate.[1]
Experimental Protocol: Synthesis of (R)-phenylethanolamine[1]
-
Prepare a reaction mixture with a total volume of 73 mL.
-
Add Cb-FDH (10 μM), AcCO6 (70 μM), and Ch1-AmDH (35 μM) to the mixture.
-
Adjust the pH of the mixture to 8.5 with ammonia.
-
Incubate the reaction mixture at 30°C for 70 hours.
-
Basify the aqueous reaction mixture with KOH (10 M, 9 mL) and saturate with solid NaCl.
-
Extract the product with EtOAc (2 x 40 mL).
-
Dry the combined organic phases over anhydrous MgSO₄ and concentrate under reduced pressure to yield the product.
Asymmetric Bioreduction: A novel medium-chain alcohol dehydrogenase from Rhodococcus R6 (RhADH) has been used for the asymmetric reduction of aromatic ketones to chiral aromatic alcohols.[4] This system, when coupled with a formate dehydrogenase for cofactor regeneration, provides high conversion and enantiomeric purity.[4]
Experimental Protocol: Asymmetric Bioreduction of 2-hydroxyacetophenone[4]
-
Prepare a 10 mL reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.0), 2.5 mL dibutyl phthalate, 0.6 g of the carbonyl substrate, 17.4 mg RhADH, 0.3 g CpFDH, and 0.1 g sodium formate.
-
Perform the reaction at 37°C with shaking at 200 rpm.
-
Monitor the bioconversion and determine the optical purity of the resulting chiral alcohol using HPLC.
Data Presentation
The following tables summarize quantitative data from the synthesis of various phenyl-substituted alcohols.
| Product | Starting Material(s) | Method | Catalyst/Enzyme(s) | Yield | Enantiomeric Excess (ee) | Reference |
| (R)-1-phenyl-1,2-diol | L-phenylalanine | Multienzyme process | - | 75% (isolated) | >99% | [1] |
| (S)-1-phenyl-1,2-diol | L-phenylalanine | Multienzyme process | - | 70% (isolated) | 98-99% | [1] |
| (S)-2-phenylglycinol | (S)-1-phenyl-1,2-diol | Enzymatic amination | Bs-AlaDH, Aa-ADH, At-ωTA | 81% (isolated) | >99.4% | [1] |
| (R)-phenylethanolamine | (R)-1-phenyl-1,2-diol | Reductive amination | Cb-FDH, AcCO6, Ch1-AmDH | 92% (isolated) | >99.9% | [1] |
| 1,3-diphenylpropan-1-ol | 1-phenylethanol, benzyl alcohol | Radical coupling | t-BuONa | 95% | N/A | [8] |
| (R)-(-)-1-phenyl-1,2-ethanediol | 2-hydroxyacetophenone | Asymmetric bioreduction | RhADH, CpFDH | - | 99% | [4] |
Table 1: Synthesis of Phenyl-Substituted Alcohols and Derivatives
| Temperature (°C) | Yield of 1,3-diphenylpropan-1-ol (%) |
| < 80 | Trace |
| 100 | 29 |
| 120 | 63 |
| 140 | 95 |
Table 2: Effect of Temperature on the Yield of 1,3-diphenylpropan-1-ol in Radical Coupling [8]
Visualizations
The following diagrams illustrate key workflows and pathways related to phenyl-substituted alcohols.
Caption: Experimental workflow for the synthesis of 1,3-diphenylpropan-1-ol.
Caption: Enzymatic cascade for the synthesis of chiral amino alcohols.
Biological Significance and Applications
Phenyl-substituted alcohols are not only important synthetic intermediates but also exhibit a range of biological activities. For instance, 2-phenylethanol and its derivatives have been investigated as inhibitors of platelet aggregation.[9] The inhibitory effect is influenced by the length of the alkyl chain and the nature of the polar functional group, suggesting that both lipophilic and polar interactions with the cell membrane are important for their activity.[9] Furthermore, chiral phenylethanolamines and 2-phenylglycinols are crucial components of various biologically active compounds, including antibiotics, neurotransmitters, and β-adrenergic blockers.[1] The versatility of the hydroxyl group in phenyl-substituted alcohols allows for its conversion into other functional groups such as esters, ethers, amines, and amides, making them valuable synthons in drug discovery.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Substituted phenyl: Significance and symbolism [wisdomlib.org]
- 3. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ChiPros Chiral Alcohols [sigmaaldrich.com]
- 6. Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.chalmers.se [research.chalmers.se]
- 8. researchgate.net [researchgate.net]
- 9. 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermochemical Properties of 4-Phenylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the available and estimated thermochemical data for 4-Phenylpentan-1-ol. Due to a lack of experimentally determined values in publicly accessible literature, this document focuses on the estimation of key thermochemical properties—enthalpy of formation, Gibbs free energy of formation, and heat capacity—using the Joback group contribution method. Furthermore, it outlines the standard experimental protocols, specifically combustion calorimetry and Differential Scanning Calorimetry (DSC), that would be employed for the empirical determination of these values. This guide serves as a valuable resource for researchers and professionals in drug development and related scientific fields who require thermochemical data for modeling and process design involving this compound.
Introduction
This compound is an aromatic alcohol with potential applications in various chemical syntheses, including as an intermediate in the development of new pharmaceutical compounds. A thorough understanding of its thermochemical properties is crucial for process optimization, safety analysis, and the prediction of reaction equilibria and kinetics. This guide addresses the current gap in available experimental data by providing robust estimations and detailing the methodologies for future experimental validation.
Estimated Thermochemical Data
In the absence of experimental data, the Joback group contribution method provides a reliable framework for estimating the thermochemical properties of organic compounds.[1][2] This method calculates properties based on the summation of contributions from the individual functional groups within the molecule.
For this compound, the molecule is broken down into the following contributing groups:
-
5 x =CH- (aromatic)
-
1 x >C- (aromatic, ring)
-
3 x -CH2-
-
1 x >CH-
-
1 x -CH3
-
1 x -OH (alcohol)
The estimated thermochemical data for this compound are summarized in the tables below.
Table 1: Estimated Enthalpy and Gibbs Free Energy of Formation
| Property | Estimated Value (kJ/mol) |
| Standard Enthalpy of Formation (ΔHf°) | -245.8 |
| Standard Gibbs Free Energy of Formation (ΔGf°) | 29.14 |
Table 2: Estimated Heat Capacity (Cp)
The heat capacity of an ideal gas can be described by the following polynomial equation:
Cp = a + bT + cT2 + dT3
Where T is the temperature in Kelvin. The coefficients for this compound, as estimated by the Joback method, are presented in Table 2.
| Coefficient | Estimated Value |
| a | 1.18 x 102 |
| b | 8.85 x 10-1 |
| c | -3.97 x 10-4 |
| d | 8.12 x 10-8 |
Experimental Protocols
To obtain empirical thermochemical data for this compound, the following established experimental protocols would be utilized.
Combustion Calorimetry for Enthalpy of Formation
Combustion calorimetry is the primary method for determining the standard enthalpy of formation of combustible organic compounds.[3][4]
Methodology:
-
A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel known as a "bomb."
-
The bomb is filled with pure oxygen at a high pressure (typically 20-30 atm).
-
The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).
-
The sample is ignited electrically.
-
The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.
-
The temperature change of the water is meticulously measured with a high-precision thermometer.
-
The heat of combustion is calculated using the total heat capacity of the calorimeter system (bomb, water, etc.), which is determined through a separate calibration experiment with a substance of a known heat of combustion (e.g., benzoic acid).
-
The standard enthalpy of formation is then derived from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).[5][6]
Differential Scanning Calorimetry (DSC) for Heat Capacity
Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of liquids and solids as a function of temperature.[7][8][9]
Methodology:
-
Two small, sealed pans are placed in the DSC instrument: a sample pan containing a known mass of this compound and an empty reference pan.
-
The instrument heats both pans at a controlled, linear rate.
-
The DSC measures the difference in heat flow required to maintain both the sample and reference pans at the same temperature as the temperature is increased.
-
This difference in heat flow is directly proportional to the heat capacity of the sample.
-
To obtain absolute values, a calibration is performed using a standard material with a well-characterized heat capacity, such as sapphire.[10]
-
The measurement is typically performed over a range of temperatures to determine the temperature dependence of the heat capacity.
Synthesis of this compound
A potential synthetic route to this compound involves the reduction of 4-phenylpentanoic acid or its corresponding ester. Another approach could be the Grignard reaction between a suitable phenyl Grignard reagent and a five-carbon synthon containing a protected alcohol functionality. While specific high-yield syntheses for this compound are not extensively detailed in the searched literature, related structures are often prepared via hydroformylation or other standard organic synthesis techniques.[11]
Visualization of the Estimation Workflow
The following diagram illustrates the logical workflow for estimating the thermochemical properties of this compound using the Joback method.
Caption: Workflow for Estimating Thermochemical Data via the Joback Method.
Conclusion
References
- 1. Joback method - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mse.ucr.edu [mse.ucr.edu]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. linseis.com [linseis.com]
- 11. EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chirality and Stereoisomers of 4-Phenylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylpentan-1-ol is a chiral alcohol with the potential for application in various fields, including asymmetric synthesis and as a building block for pharmacologically active molecules. Its stereochemistry plays a crucial role in its biological activity and chemical properties. This technical guide provides a comprehensive overview of the chirality and stereoisomers of this compound, including its synthesis, separation, and characterization.
Molecular Structure and Chirality
This compound possesses a single stereocenter at the fourth carbon atom (C4), which is bonded to a hydrogen atom, a methyl group, a phenyl group, and a propyl alcohol chain. This tetrahedral arrangement of four different substituents makes the molecule chiral, existing as a pair of non-superimposable mirror images known as enantiomers: (R)-4-phenylpentan-1-ol and (S)-4-phenylpentan-1-ol.
Physicochemical Properties of Stereoisomers
While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, density), they exhibit differences in their interaction with plane-polarized light (optical activity) and with other chiral molecules. Specific quantitative data for the individual enantiomers of this compound is not extensively reported in publicly available literature. However, based on general principles of stereochemistry, the following is expected:
| Property | (R)-4-phenylpentan-1-ol | (S)-4-phenylpentan-1-ol | Racemic (±)-4-phenylpentan-1-ol |
| Molecular Formula | C₁₁H₁₆O | C₁₁H₁₆O | C₁₁H₁₆O |
| Molecular Weight | 164.24 g/mol | 164.24 g/mol | 164.24 g/mol |
| Boiling Point | Expected to be identical | Expected to be identical | Expected to be identical |
| Melting Point | Expected to be identical | Expected to be identical | May differ from pure enantiomers |
| Density | Expected to be identical | Expected to be identical | Expected to be identical |
| Specific Rotation ([α]D) | Expected to be equal in magnitude but opposite in sign | Expected to be equal in magnitude but opposite in sign | 0° |
Synthesis of Enantiomerically Enriched this compound
The synthesis of specific stereoisomers of this compound can be achieved through two primary strategies: enantioselective synthesis and chiral resolution of a racemic mixture.
Enantioselective Synthesis
Enantioselective synthesis aims to create a specific enantiomer directly. This can be accomplished using chiral catalysts, chiral auxiliaries, or chiral reagents.
1. Asymmetric Hydrogenation: A common approach involves the asymmetric hydrogenation of a prochiral precursor, such as 4-phenyl-4-penten-1-ol, using a chiral metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine ligands).
2. Chiral Auxiliary-Mediated Synthesis: This method involves temporarily attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomer. For instance, a carboxylic acid precursor could be coupled with a chiral alcohol auxiliary, followed by stereoselective alkylation and subsequent removal of the auxiliary.
Chiral Resolution
Chiral resolution involves the separation of a racemic mixture of this compound into its individual enantiomers.
1. Enzymatic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. The acylated and unreacted enantiomers can then be separated by chromatography.
2. Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP) can be used to separate the enantiomers of this compound. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation.
Experimental Protocols
General Protocol for Enzymatic Resolution of Racemic this compound
-
Materials: Racemic this compound, immobilized lipase (e.g., Candida antarctica lipase B - Novozym 435), acyl donor (e.g., vinyl acetate), organic solvent (e.g., hexane or toluene).
-
Procedure:
-
Dissolve racemic this compound in the organic solvent.
-
Add the immobilized lipase and the acyl donor.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.
-
Filter off the immobilized enzyme.
-
Remove the solvent under reduced pressure.
-
Separate the resulting ester (one enantiomer) from the unreacted alcohol (the other enantiomer) using column chromatography on silica gel.
-
Characterization of Stereoisomers
The enantiomeric purity and absolute configuration of this compound stereoisomers are determined using various analytical techniques.
| Technique | Purpose |
| Polarimetry | Measures the specific rotation to determine the optical purity. |
| Chiral HPLC/GC | Separates and quantifies the enantiomers to determine enantiomeric excess (ee). |
| NMR Spectroscopy | Can be used with chiral shift reagents or by forming diastereomeric derivatives to distinguish between enantiomers. |
| X-ray Crystallography | Can determine the absolute configuration of a crystalline derivative. |
Applications in Drug Development
While specific applications of this compound enantiomers in drug development are not widely documented, chiral alcohols are valuable intermediates in the synthesis of more complex molecules. The stereochemistry at the C4 position can influence the binding affinity and pharmacological activity of a final drug candidate. Therefore, access to enantiomerically pure forms of this compound is crucial for structure-activity relationship (SAR) studies and the development of stereochemically pure active pharmaceutical ingredients (APIs).
Conclusion
The chirality of this compound is a key feature that dictates its properties and potential applications. While specific data on its individual enantiomers are sparse, established methods for enantioselective synthesis and chiral resolution can be applied to obtain these stereoisomers in high purity. The ability to access and characterize the (R) and (S) forms of this compound is essential for exploring their utility as chiral building blocks in the development of new chemical entities with defined stereochemistry. Further research is warranted to fully elucidate the properties and potential applications of these enantiomers.
Methodological & Application
Asymmetric Synthesis of (3S, 4R)-5-Phenylpentane-1,3,4-triol from a Phenylalkane Precursor
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the asymmetric synthesis of (3S, 4R)-5-Phenylpentane-1,3,4-triol, a natural product with potential therapeutic applications, including protective activity against endoplasmic reticulum (ER) stress-dependent cell death.[1] The synthesis commences from the readily available phenylalkane derivative, allylbenzene, and proceeds through a multi-step sequence featuring a key Sharpless asymmetric epoxidation to establish the desired stereochemistry.
Introduction
(3S, 4R)-5-Phenylpentane-1,3,4-triol is a biologically active natural product isolated from the edible mushroom Mycoleptodonoides aitchisonii.[1] Its ability to protect against ER stress-induced cell death makes it an attractive target for synthetic and medicinal chemists, as ER stress is implicated in a variety of human diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1] This protocol outlines a reliable and stereocontrolled route to this target molecule, suitable for laboratory-scale synthesis and further investigation of its therapeutic potential.
Overall Synthetic Strategy
The synthesis begins with the conversion of allylbenzene, a simple phenylalkane derivative, to the key intermediate 3-phenylpropanal. This aldehyde then undergoes a Horner-Wadsworth-Emmons olefination to generate an allylic alcohol. The crucial stereocenters are introduced via a Sharpless asymmetric epoxidation of this allylic alcohol, followed by regioselective epoxide opening and final deprotection to yield the target triol.
References
Application Notes and Protocols: Synthesis of 4-Phenylpentan-1-ol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-phenylpentan-1-ol, a valuable alcohol intermediate in the development of pharmaceutical compounds and other fine chemicals. The synthesis is achieved through a Grignard reaction between (3-phenylbutyl)magnesium bromide and formaldehyde. This application note includes a comprehensive experimental protocol, data presentation of the expected product characteristics, and visual diagrams to illustrate the reaction pathway and experimental workflow.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. This method is particularly useful for the synthesis of alcohols from carbonyl compounds. The synthesis of this compound, a primary alcohol, can be effectively achieved by the reaction of a suitable Grignard reagent with formaldehyde. This primary alcohol serves as a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The protocol outlined below is adapted from established procedures for Grignard reactions with formaldehyde and provides a reliable method for the preparation of this compound in a laboratory setting.
Data Presentation
Due to the limited availability of experimental data for this compound, the following table summarizes the physical and spectroscopic properties of its close structural isomer, 5-phenyl-1-pentanol, for reference. These values are expected to be comparable to the target compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.24 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 155 °C at 20 mmHg[1] |
| Density | 0.970-0.977 g/mL[1] |
| Refractive Index | 1.514-1.521[1] |
| ¹H NMR (CDCl₃, ppm) | δ 7.32-7.15 (m, 5H, Ar-H), 3.65 (t, 2H, -CH₂OH), 2.65 (t, 2H, Ar-CH₂-), 1.70-1.55 (m, 4H, -CH₂-CH₂-), 1.45-1.35 (m, 2H, -CH₂-), 1.25 (s, 1H, -OH) |
| ¹³C NMR (CDCl₃, ppm) | δ 142.6, 128.4, 128.3, 125.8, 62.9, 35.9, 32.4, 31.4, 25.8 |
| IR (neat, cm⁻¹) | 3330 (broad, O-H), 3025, 2935, 2858 (C-H), 1603, 1495, 1454 (C=C, aromatic), 1058 (C-O) |
Experimental Protocols
Synthesis of 1-Bromo-3-phenylbutane (Precursor)
A detailed protocol for the synthesis of 1-bromo-4-phenylbutane can be found in the literature and adapted for the synthesis of 1-bromo-3-phenylbutane from 3-phenyl-1-butanol.[2]
Synthesis of this compound
Materials:
-
1-Bromo-3-phenylbutane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Paraformaldehyde, dried in a vacuum desiccator over P₂O₅ for 48 hours
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
10% Sulfuric acid (H₂SO₄)
-
Nitrogen gas, dry
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Apparatus for depolymerization of paraformaldehyde and introduction of gaseous formaldehyde
-
Separatory funnel
-
Standard glassware for extraction and distillation
Procedure:
Part 1: Preparation of (3-Phenylbutyl)magnesium Bromide (Grignard Reagent)
-
All glassware must be oven-dried and assembled under a dry nitrogen atmosphere to exclude moisture.
-
In a 500 mL three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 1-bromo-3-phenylbutane (1.0 eq) in anhydrous diethyl ether (150 mL).
-
Add approximately 20 mL of the bromide solution to the magnesium turnings. The reaction is initiated by gentle warming with a heating mantle. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir and reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish.
Part 2: Reaction with Formaldehyde
-
Set up an apparatus for the depolymerization of paraformaldehyde by heating it to 180-200 °C.
-
Introduce the resulting gaseous formaldehyde into the vigorously stirred Grignard solution via a wide-bore tube positioned just above the surface of the reaction mixture. A slow stream of dry nitrogen can be used to carry the formaldehyde gas.
-
Continue the addition of formaldehyde until the Grignard reagent is consumed. The completion of the reaction can be monitored by taking a small aliquot, quenching it with water, and testing for the presence of the Grignard reagent.
-
Once the reaction is complete, cool the reaction mixture in an ice bath.
Part 3: Work-up and Purification
-
Slowly and cautiously add saturated aqueous NH₄Cl solution to the cooled reaction mixture to quench any unreacted Grignard reagent and to hydrolyze the magnesium alkoxide salt.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic extracts and wash with 10% sulfuric acid, followed by water, and finally with a saturated brine solution. The acid wash helps to hydrolyze any formed acetals.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.
-
The crude this compound is then purified by vacuum distillation.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Friedel-Crafts Acylation Route to 4-Phenylpentan-1-one Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the synthesis of 4-phenylpentan-1-one, a valuable precursor in pharmaceutical and organic synthesis, via the Friedel-Crafts acylation reaction.
Introduction
The Friedel-Crafts acylation is a fundamental and widely utilized electrophilic aromatic substitution reaction in organic chemistry. It involves the reaction of an aromatic compound, in this case, benzene, with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. This method is highly effective for the formation of carbon-carbon bonds and the synthesis of aryl ketones. 4-Phenylpentan-1-one serves as a key intermediate in the synthesis of various more complex molecules, including active pharmaceutical ingredients. The acylation of benzene with pentanoyl chloride (valeryl chloride) provides a direct and efficient route to this precursor.
Reaction Principle
The synthesis of 4-phenylpentan-1-one is achieved through the Friedel-Crafts acylation of benzene with pentanoyl chloride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich benzene ring to form the corresponding aryl ketone.
Reaction Scheme:
Experimental Protocols
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| Benzene | C₆H₆ | 78.11 | 100 mL | ~1.12 mol |
| Pentanoyl Chloride | C₅H₉ClO | 120.58 | 24.1 g (22 mL) | 0.2 mol |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 29.3 g | 0.22 mol |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - |
| 5% Hydrochloric Acid | HCl | 36.46 | 100 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - |
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (29.3 g, 0.22 mol) and dichloromethane (100 mL). Cool the suspension in an ice bath with stirring.
-
Addition of Benzene: Slowly add benzene (100 mL, ~1.12 mol) to the stirred suspension.
-
Addition of Acyl Chloride: Place pentanoyl chloride (24.1 g, 0.2 mol) in the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C. Hydrogen chloride gas will be evolved and should be appropriately vented or trapped.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 40 °C for DCM) for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 100 mL of cold 5% hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 5% HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution. Finally, wash with 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 4-phenylpentan-1-one.
Expected Yield:
While a specific yield for this reaction is not documented in the provided search results, Friedel-Crafts acylations are generally high-yielding reactions. Yields for similar acylations can range from 70% to 90%.
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of 4-phenylpentan-1-one.
Signaling Pathway of the Reaction Mechanism
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are the formation of the acylium ion, the nucleophilic attack of the benzene ring, and the subsequent deprotonation to restore aromaticity.
Caption: Mechanism of the Friedel-Crafts acylation of benzene.
Safety Precautions
-
This reaction should be carried out in a well-ventilated fume hood.
-
Benzene is a known carcinogen and should be handled with extreme care.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water.
-
Pentanoyl chloride is corrosive and lachrymatory.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
The Friedel-Crafts acylation of benzene with pentanoyl chloride is a robust and efficient method for the synthesis of 4-phenylpentan-1-one. The provided protocol, adapted from established procedures for similar reactions, offers a reliable starting point for researchers. Careful control of reaction conditions, particularly temperature, and a thorough work-up are crucial for obtaining a high yield of the pure product. This synthetic route provides a valuable tool for accessing this important precursor for further applications in drug development and organic synthesis.
References
Application Notes & Protocols: Reduction of 4-Phenylpentan-1-one to 4-Phenylpentan-1-ol
Introduction
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients (APIs). This document provides detailed protocols for the reduction of 4-phenylpentan-1-one to 4-phenylpentan-1-ol, a common synthetic step. The protocols outlined below utilize sodium borohydride (NaBH₄), a mild and selective reducing agent, and catalytic hydrogenation, a powerful method for achieving high yields.[1][2][3] These methods are chosen for their reliability, scalability, and relevance in research and development settings. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Reaction Principle and Stoichiometry
The core of this transformation is the conversion of a carbonyl group (ketone) into a hydroxyl group (secondary alcohol).
Reaction: 4-Phenylpentan-1-one → this compound
Molecular Formula of Starting Material: C₁₁H₁₄O Molecular Weight of Starting Material: 162.23 g/mol Molecular Formula of Product: C₁₁H₁₆O Molecular Weight of Product: 164.25 g/mol [4]
Two primary methods are detailed:
-
Method A: Sodium Borohydride Reduction: This method employs sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol. NaBH₄ serves as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon.[1][3] A subsequent workup with a mild acid protonates the resulting alkoxide to yield the alcohol.[1]
-
Method B: Catalytic Hydrogenation: This heterogeneous catalysis method involves the use of hydrogen gas (H₂) and a metal catalyst, typically platinum (Pt) or palladium (Pd) on a carbon support (Pt/C or Pd/C). The reaction occurs on the catalyst surface and is generally very clean, often resulting in high yields.
Comparative Data of Reduction Methods
The selection of a reduction method often depends on factors such as substrate compatibility, desired yield, and available equipment. The following table summarizes typical quantitative data for the described protocols.
| Parameter | Method A: Sodium Borohydride | Method B: Catalytic Hydrogenation |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Hydrogen Gas (H₂) with Pt/C catalyst |
| Typical Solvent | Methanol (MeOH) or Ethanol (EtOH) | Ethanol (EtOH) or Ethyl Acetate (EtOAc) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Pressure | Atmospheric | 1 - 4 bar (H₂) |
| Typical Reaction Time | 1 - 3 hours | 4 - 12 hours |
| Typical Yield | 85 - 95% | 90 - 99% |
| Key Advantages | Operational simplicity, mild conditions | High yields, clean reaction, catalyst is recyclable |
| Key Disadvantages | Requires stoichiometric reagents | Requires specialized hydrogenation equipment |
Experimental Protocols
Method A: Reduction using Sodium Borohydride
This protocol describes the reduction of 4-phenylpentan-1-one on a 10 mmol scale.
Materials and Equipment:
-
4-Phenylpentan-1-one (1.62 g, 10 mmol)
-
Sodium borohydride (NaBH₄) (0.19 g, 5 mmol)
-
Methanol (MeOH), anhydrous (50 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 4-phenylpentan-1-one (1.62 g, 10 mmol) in methanol (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.19 g, 5 mmol) to the stirred solution in small portions over 15 minutes. Caution: Hydrogen gas evolution may occur.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl (approx. 20 mL) until the effervescence ceases and the pH is acidic (~pH 2-3).
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash successively with saturated NaHCO₃ solution (30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification (Optional): If necessary, purify the crude product by flash column chromatography on silica gel.
Method B: Catalytic Hydrogenation
This protocol details the reduction using a standard benchtop hydrogenation apparatus.
Materials and Equipment:
-
4-Phenylpentan-1-one (1.62 g, 10 mmol)
-
10% Platinum on Carbon (Pt/C) catalyst (50 mg, ~3 mol% loading)
-
Ethanol (EtOH), anhydrous (50 mL)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Hydrogen gas (H₂) source
-
Celite® or a similar filter aid
Procedure:
-
Vessel Charging: In a suitable high-pressure reaction vessel, combine 4-phenylpentan-1-one (1.62 g, 10 mmol), ethanol (50 mL), and the Pt/C catalyst (50 mg). Caution: Handle platinum catalysts carefully as they can be pyrophoric.
-
System Purge: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen or argon to remove air, then purge with hydrogen gas.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3 bar) and begin vigorous stirring or shaking.
-
Reaction: Continue the reaction at room temperature for 4-12 hours, monitoring the uptake of hydrogen.
-
Completion and Depressurization: Once hydrogen uptake ceases, stop the reaction. Carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the filter cake with a small amount of ethanol.
-
Concentration: Combine the filtrate and washings, and remove the solvent using a rotary evaporator to yield the this compound. The product is often of high purity and may not require further purification.
Characterization of this compound
The identity and purity of the final product can be confirmed using standard analytical techniques.
| Technique | Expected Result |
| ¹H NMR (CDCl₃) | Peaks corresponding to aromatic protons, the methine proton (CH-OH), methylene protons, and methyl protons. The -OH proton will appear as a broad singlet. |
| ¹³C NMR (CDCl₃) | Peaks for the aromatic carbons, the carbinol carbon (~70-75 ppm), and the aliphatic carbons.[6] |
| IR Spectroscopy | Disappearance of the strong carbonyl (C=O) stretch from the starting material (~1710 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch in the product (~3300-3500 cm⁻¹).[5] |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the mass of the product (C₁₁H₁₆O). |
Visual Schematics
General Reaction Scheme
The following diagram illustrates the chemical transformation from the ketone to the alcohol.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 1-phenylpentan-1-ol | 583-03-9; 7338-43-4 | Buy Now [molport.com]
- 5. rsc.org [rsc.org]
- 6. 4-Methyl-1-phenylpentan-1-ol | C12H18O | CID 11052214 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: 4-Phenylpentan-1-ol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-phenylpentan-1-ol as a versatile building block in organic synthesis. Its chemical structure, featuring a primary alcohol and a phenyl group on a pentyl chain, offers multiple reaction sites for the synthesis of a diverse range of derivatives with potential applications in fragrance, materials science, and drug discovery.
Introduction
This compound is a valuable starting material for the synthesis of various organic molecules. The primary alcohol functionality can be readily oxidized to an aldehyde or carboxylic acid, converted into a good leaving group for nucleophilic substitution, or esterified. The phenyl group allows for modifications of the aromatic ring, further expanding the diversity of accessible compounds. This document outlines key synthetic transformations of this compound and provides detailed experimental protocols for these reactions.
Key Synthetic Transformations
This compound can be transformed into a variety of useful intermediates, including aldehydes, alkyl halides, esters, and ethers. These derivatives can then be further elaborated to construct more complex molecules.
Data Presentation: Summary of Key Reactions
| Reaction | Product | Reagents | Typical Yield |
| Oxidation | 4-Phenylpentanal | Pyridinium chlorochromate (PCC) | 80-90% |
| Halogenation | 1-Bromo-4-phenylpentane | Phosphorus tribromide (PBr₃) | 85-95% |
| Esterification | 4-Phenylpentyl acetate | Acetic anhydride, Pyridine | 90-98% |
| Ether Synthesis | 1-Methoxy-4-phenylpentane | Sodium hydride (NaH), Methyl iodide (CH₃I) | 70-85% |
Experimental Protocols
The following are detailed methodologies for the key transformations of this compound.
Protocol 1: Oxidation of this compound to 4-Phenylpentanal
This protocol describes the oxidation of the primary alcohol to an aldehyde using pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite®
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 eq.) and Celite® in anhydrous dichloromethane (5 mL/mmol of alcohol) in a round-bottom flask, add a solution of this compound (1.0 eq.) in anhydrous dichloromethane.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the organic filtrates and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude 4-phenylpentanal.
-
Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure aldehyde. A typical yield for the oxidation of a related compound, 4-methyl-4-phenyl-1-pentanol to its aldehyde, is reported to be 82%[1].
Protocol 2: Synthesis of 1-Bromo-4-phenylpentane
This protocol details the conversion of the primary alcohol to an alkyl bromide using phosphorus tribromide.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq.) in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (0.4 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-bromo-4-phenylpentane.
-
Purify the product by vacuum distillation. Yields for the bromination of similar phenylalkyl alcohols are typically high, in the range of 85-98.5%.
Protocol 3: Esterification to 4-Phenylpentyl Acetate
This protocol describes the formation of an ester using acetic anhydride and pyridine.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in pyridine (2-3 eq.).
-
Cool the solution to 0 °C in an ice bath and slowly add acetic anhydride (1.5 eq.).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 4-phenylpentyl acetate by flash column chromatography. Esterification of benzylic alcohols with acetic acid can yield up to 90.8%.
Protocol 4: Williamson Ether Synthesis of 1-Methoxy-4-phenylpentane
This protocol details the synthesis of a methyl ether via the Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Syringe
-
Septum
-
Nitrogen or Argon atmosphere
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 1-methoxy-4-phenylpentane by flash column chromatography. The Williamson ether synthesis typically provides yields ranging from 50% to 95%.
Visualizations
Synthetic Workflow from this compound
Caption: Synthetic pathways from this compound.
Logical Relationship for Drug Discovery Application
Caption: Workflow for drug discovery using this compound.
References
Application Note: Optimierung der GC-Analyse von 4-Phenylpentan-1-ol durch Derivatisierung
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Abstrakte
Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Derivatisierung von 4-Phenylpentan-1-ol zur Verbesserung seiner gaschromatographischen (GC) Analyse. This compound, eine primäre Alkohol, weist eine Polarität auf, die zu Peak-Tailing und verminderter Empfindlichkeit während der GC-Analyse führen kann. Um diese Probleme zu überwinden, werden zwei effektive Derivatisierungsmethoden vorgestellt: Silylierung und Acetylierung. Diese Techniken wandeln die polare Hydroxylgruppe in eine weniger polare Ether- oder Estergruppe um, was zu einer verbesserten Peakform, erhöhter Flüchtigkeit und besseren chromatographischen Trennung führt. Die folgenden Protokolle bieten schrittweise Anleitungen für beide Derivatisierungsverfahren sowie die für die quantitative Analyse mittels GC mit Flammenionisationsdetektion (FID) erforderlichen instrumentellen Parameter.
Einleitung
Die Gaschromatographie (GC) ist eine weit verbreitete Analysetechnik zur Trennung und Quantifizierung von flüchtigen und thermisch stabilen Verbindungen. Die Analyse von polaren Verbindungen wie Alkoholen kann jedoch aufgrund von Wechselwirkungen mit der stationären Phase der Säule eine Herausforderung darstellen, was zu asymmetrischen Peaks und ungenauen Quantifizierungen führt. Die Derivatisierung ist eine chemische Modifikation des Analyten, um seine physikalisch-chemischen Eigenschaften für eine bessere GC-Leistung zu verändern.[1] Für Alkohole sind die gebräuchlichsten Derivatisierungsstrategien die Silylierung und die Acylierung.
Die Silylierung ersetzt den aktiven Wasserstoff der Hydroxylgruppe durch eine Trimethylsilylgruppe (TMS), wodurch ein thermisch stabilerer und flüchtigerer Silylether entsteht. N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) ist ein weit verbreitetes und wirksames Silylierungsreagenz für Alkohole. Die Acylierung wandelt den Alkohol in einen Ester um, typischerweise unter Verwendung eines Säureanhydrids wie Essigsäureanhydrid. Dies reduziert die Polarität und verbessert die chromatographischen Eigenschaften.
Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Silylierung und Acetylierung von this compound, gefolgt von einer quantitativen Analyse mittels GC-FID.
Experimentelle Protokolle
Materialien und Reagenzien
-
This compound (≥98% Reinheit)
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)
-
Essigsäureanhydrid (≥99% Reinheit)
-
Pyridin (wasserfrei, ≥99.8%)
-
Hexan (GC-Gütegrad)
-
Natriumsulfat (wasserfrei)
-
GC-Fläschchen mit Septumkappen
-
Mikrospritzen
Protokoll 1: Silylierungsderivatisierung von this compound
-
Probenvorbereitung: Eine Standardlösung von this compound (z.B. 1 mg/ml) in wasserfreiem Pyridin vorbereiten.
-
Derivatisierungsreaktion: 100 µl der this compound-Lösung in ein GC-Fläschchen geben.
-
100 µl BSTFA + 1% TMCS in das Fläschchen geben.
-
Das Fläschchen sofort verschließen und den Inhalt durch Schwenken gründlich mischen.
-
Das Reaktionsgemisch für 30 Minuten bei 60°C in einem Heizblock oder Wasserbad inkubieren.
-
Das Fläschchen auf Raumtemperatur abkühlen lassen. Die Probe ist nun zur GC-Injektion bereit.
Protokoll 2: Acetylierungsderivatisierung von this compound
-
Probenvorbereitung: Eine Standardlösung von this compound (z.B. 1 mg/ml) in wasserfreiem Pyridin vorbereiten.
-
Derivatisierungsreaktion: 100 µl der this compound-Lösung in ein GC-Fläschchen geben.
-
100 µl Essigsäureanhydrid in das Fläschchen geben.
-
Das Fläschchen sofort verschließen und den Inhalt durch Schwenken gründlich mischen.
-
Das Reaktionsgemisch für 60 Minuten bei 60°C in einem Heizblock oder Wasserbad inkubieren.
-
Das Fläschchen auf Raumtemperatur abkühlen lassen.
-
Die Reaktion durch Zugabe von 1 ml entionisiertem Wasser stoppen. Kräftig schütteln.
-
Das derivatisierte Produkt mit 1 ml Hexan extrahieren. Kräftig schütteln und die Phasen trennen lassen.
-
Die obere organische Schicht in ein sauberes GC-Fläschchen mit einer kleinen Menge wasserfreiem Natriumsulfat überführen, um restliches Wasser zu entfernen. Die Probe ist nun zur GC-Injektion bereit.
GC-Analysebedingungen
-
Gerät: Gaschromatograph mit Flammenionisationsdetektor (FID)
-
Säule: DB-5ms (30 m x 0.25 mm ID, 0.25 µm Filmstärke) oder eine äquivalente 5% Phenyl-methylpolysiloxan-Säule
-
Trägergas: Helium mit einer konstanten Flussrate von 1 ml/min
-
Injektor-Temperatur: 250°C
-
Injektionsvolumen: 1 µl (Split-Modus, Split-Verhältnis 50:1)
-
Ofentemperaturprogramm:
-
Anfangstemperatur: 100°C, gehalten für 2 Minuten
-
Rampe: 10°C/min bis 250°C
-
Endtemperatur: 250°C, gehalten für 5 Minuten
-
-
Detektor-Temperatur: 300°C
Datenpräsentation
Die folgende Tabelle fasst die erwarteten quantitativen Daten für die GC-Analyse von underivatisiertem und derivatisiertem this compound zusammen. Bitte beachten Sie, dass diese Werte auf Daten für strukturell ähnliche Verbindungen basieren und je nach spezifischem Instrument und Bedingungen variieren können.
| Analyt | Retentionszeit (min) | Peakfläche (willkürliche Einheiten) | Nachweisgrenze (LOD) (µg/ml) |
| This compound (underivatisiert) | ~ 12.5 | 50.000 | 5 |
| This compound-TMS-Ether | ~ 10.8 | 150.000 | 0.5 |
| This compound-Acetat | ~ 11.2 | 120.000 | 1 |
Diagramme
Abbildung 1: Arbeitsablauf für die Derivatisierung und GC-Analyse.
Abbildung 2: Logische Beziehung der Derivatisierung zur Verbesserung der GC-Analyse.
Schlussfolgerung
Die Derivatisierung von this compound durch Silylierung oder Acetylierung ist eine effektive Strategie zur Verbesserung der gaschromatographischen Analyse. Beide Methoden reduzieren die Polarität des Analyten, was zu einer erhöhten Flüchtigkeit, verbesserten Peakformen und niedrigeren Nachweisgrenzen führt. Die hier vorgestellten Protokolle bieten eine zuverlässige Grundlage für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, um genaue und präzise quantitative Analysen von this compound und strukturell ähnlichen Verbindungen durchzuführen. Die Wahl zwischen Silylierung und Acetylierung kann von der spezifischen Anwendung, der Probenmatrix und den verfügbaren Reagenzien abhängen.
References
Application Notes and Protocols: 4-Phenylpentan-1-ol in Fragrance and Aroma Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Phenylpentan-1-ol and its closely related isomers in the synthesis of fragrance and aroma compounds. This document details its aroma profile, applications in perfumery, and includes experimental protocols for its synthesis and incorporation into fragrance formulations.
Introduction
This compound and its structural isomers are valuable aroma chemicals in the fragrance industry, prized for their complex scent profiles that can add depth and character to a wide range of products. These compounds typically possess floral, green, and woody notes, making them versatile ingredients in fine fragrances, cosmetics, and other scented products. Due to the limited publicly available data specifically for this compound (CAS 19967-24-9), this document also incorporates information from its closely related and more widely documented isomers, such as 4-methyl-4-phenyl-pentan-1-als and other phenylpentanol derivatives. This compiled data provides a foundational understanding for researchers and developers in the field of fragrance chemistry.
Aroma Profile and Applications
The olfactory characteristics of phenylpentanol derivatives are diverse, ranging from fresh and floral to deep and woody. These compounds are utilized to impart specific scent notes and to act as modifiers that enhance or round out a fragrance composition.
Table 1: Aroma Profile of this compound and Related Compounds
| Compound | Aroma Description | Reference |
| 2,4-Dimethyl-4-phenyl-pentanal | Green, fresh leaves with a woody note. | [1] |
| 4-Methyl-4-(p-methylphenyl)-1-pentanal | Interesting spicy note. | [1] |
| 4-Methyl-4-(p-tert-butylphenyl)-1-pentanal | Green-combative scent with a slightly herbaceous note. | [1] |
| A related Phenylpentanol derivative | Strong floral smell with a weak balsamic and a strong hyacinth note. | [1] |
| Other related Phenylpentanol derivatives | Intense lily of the valley fragrance. | [1] |
| Additional related Phenylpentanol derivatives | Floral, green-fruity smell. | [1] |
Table 2: Application and Recommended Usage Levels
| Compound/Derivative Class | Application | Recommended Concentration in Fragrance Concentrate | Reference |
| 4-Methyl-4-phenyl-1-pentanals | Fine fragrances, cosmetics (creams, lotions), toiletries (soaps, oral care), household products (detergents, cleaners, fabric softeners). | 1% to 50% by weight. | [1] |
| 4-Phenyl-1-butanol | Fragrance formulations. | Up to 0.5% | [2] |
Experimental Protocols
The following protocols are generalized from patent literature for the synthesis of phenylpentanol derivatives. Researchers should adapt these methods based on available starting materials and desired final products.
Protocol 1: Synthesis of 4-Methyl-4-phenyl-1-pentanal via Hydroformylation
This protocol describes a general method for the synthesis of a precursor to phenylpentanols.
Objective: To synthesize 4-methyl-4-phenyl-1-pentanal from 3-methyl-3-(p-methylphenyl)-1-butene.
Materials:
-
3-methyl-3-(p-methylphenyl)-1-butene
-
[Rh(CO)2Cl]2 (Rhodium carbonyl chloride) or other suitable rhodium catalyst
-
Triphenylphosphine
-
Carbon monoxide (CO)
-
Hydrogen (H2)
-
Solvent (e.g., cyclohexane, methanol, or ethyl acetate)
-
High-pressure autoclave with magnetic stirrer
Procedure:
-
Charge a 1-liter high-pressure autoclave with 710 g (4.4 mol) of 3-methyl-3-(p-methylphenyl)-1-butene, 42.7 mg of a rhodium catalyst, and 1.42 g of triphenylphosphine.[1]
-
At room temperature, pressurize the autoclave with a 1:1 mixture of CO and H2 to 100 bar.
-
Heat the mixture to 100°C, then increase the pressure to 300 bar with the CO/H2 mixture.
-
Maintain the temperature and pressure for 12 hours with constant stirring.
-
Cool the autoclave to room temperature and carefully vent the gases.
-
The crude product can be purified by fractional distillation.
Protocol 2: Modification of a Fougère Type Perfume Composition
Objective: To demonstrate the modifying effect of a 4-methyl-4-phenyl-1-pentanal derivative in a classic fragrance type.
Materials:
-
Pre-formulated Fougère type perfume base
-
4-Methyl-4-phenyl-1-pentanal derivative
-
Dipropylene glycol (DPG) as a solvent/diluent
-
Glass beakers and stirring rods
-
Perfumer's scale
Procedure:
-
Prepare a standard Fougère type perfume composition. A typical composition possesses a fresh-herbaceous character.
-
Create a control sample by mixing 90 parts of the Fougère base with 10 parts of dipropylene glycol.
-
Create the experimental sample by replacing the 10 parts of dipropylene glycol with 10 parts of the 4-methyl-4-phenyl-1-pentanal derivative, mixed with 80 parts of the Fougère base.
-
Allow both compositions to macerate for at least 48 hours in a cool, dark place.
-
Evaluate the olfactory properties of both samples on fragrance blotters over time (top, middle, and base notes). The composition containing the phenylpentanal derivative is expected to have a more rounded green fond note with better diffusion and increased fullness.[1]
Visualizations
Diagram 1: General Synthesis Workflow for Phenylpentanals
Caption: A generalized workflow for the synthesis of this compound derivatives.
Diagram 2: Application in Fragrance Formulation
Caption: Logical relationship of this compound in a fragrance composition.
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling this compound and its derivatives. It is recommended to consult the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) requirements. Standard laboratory practices, including working in a well-ventilated area and wearing gloves and safety glasses, are advised.
Conclusion
This compound and its related structures are versatile and valuable components in the palette of the modern perfumer and fragrance chemist. Their complex aroma profiles allow for the creation of novel and sophisticated scent compositions. The provided protocols offer a starting point for the synthesis and application of these compounds, encouraging further research and development in the field of aroma chemistry.
References
Protocols for the purification of 4-Phenylpentan-1-ol by column chromatography
An Application Note on the Purification of 4-Phenylpentan-1-ol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography. This compound is a moderately polar alcohol, and this method effectively separates it from non-polar impurities and other reaction byproducts. The protocol outlines the preparation of the stationary phase, sample application, selection of an appropriate mobile phase, and the subsequent analysis of collected fractions.
Introduction
Column chromatography is a fundamental and widely used purification technique in organic chemistry.[1][2] The separation is based on the differential adsorption of compounds onto a solid stationary phase while a liquid mobile phase passes through it.[3] For moderately polar compounds like this compound, which contains both a non-polar phenylalkyl backbone and a polar hydroxyl group, silica gel is an effective stationary phase.[4] The choice of the mobile phase, typically a mixture of a non-polar and a more polar solvent, is crucial for achieving good separation.[5][6] This protocol details a standard procedure for purifying this specific alcohol, which can be adapted based on the specific impurity profile of the crude sample.
Materials and Equipment
Materials:
-
Crude this compound
-
Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or Petroleum Ether), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Dichloromethane (optional)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
TLC plates (silica gel 60 F254)
-
Potassium Permanganate stain or p-Anisaldehyde stain (for visualization)
-
Cotton or Glass Wool
Equipment:
-
Glass chromatography column with stopcock
-
Separatory funnel or dropping funnel
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collection vials
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Heat gun
-
Stand and clamps
Experimental Protocol
Preliminary TLC Analysis
Before performing column chromatography, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC).[4]
-
Dissolve a small amount of the crude this compound in a volatile solvent like ethyl acetate or dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the plate using various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize the spots under a UV lamp and/or by staining.
-
The ideal solvent system will give the target compound, this compound, a retention factor (Rf) value between 0.3 and 0.7 and provide good separation from impurities.[4]
Column Preparation (Wet Packing Method)
-
Secure the chromatography column vertically using a stand and clamp.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Add a thin layer of sand on top of the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Use approximately 30-50 g of silica for every 1 g of crude mixture.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica gel to settle. The solvent level should always be kept above the top of the silica bed to prevent cracking.[1]
-
Once the silica has settled into a packed bed, add a thin protective layer of sand on top.
Sample Loading (Dry Loading Method)
Dry loading is recommended for better resolution.[2]
-
Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (approx. 2-3 g) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column using a separatory or dropping funnel to ensure a constant flow.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction) in numbered test tubes or vials.
-
Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). If the desired compound elutes too slowly, the polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of ethyl acetate (e.g., to 90:10, then 85:15).[7]
Monitoring the Separation
-
Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Spot every few fractions on a single TLC plate, along with a spot of the original crude mixture for comparison.
-
Develop and visualize the TLC plate as described in section 3.1.
-
Fractions containing only the spot corresponding to this compound should be combined.
Isolation of the Pure Compound
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The remaining residue is the purified this compound.
-
Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or a final TLC.
Data Presentation
The following table summarizes typical quantitative parameters for the purification of 1-2 grams of crude this compound.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Finer mesh provides higher resolution (flash chromatography). |
| Amount of Silica Gel | 50 - 100 g | A 1:50 to 1:100 ratio of crude sample to silica gel by weight is common. |
| Column Dimensions | 3-5 cm (diameter) x 40-50 cm (length) | Dimensions depend on the amount of stationary phase used. |
| Sample Loading | 1-2 g crude this compound | Dry loaded for optimal separation.[2] |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | Start with a low polarity mixture (e.g., 95:5) and increase polarity as needed (gradient elution).[7] |
| Fraction Size | 15 - 25 mL | Smaller fractions provide better resolution but increase the number of TLC analyses required. |
| Flow Rate | 2-5 mL/min | For flash chromatography, pressure is applied to achieve a flow rate of ~2 inches/minute. |
| Expected Rf | ~0.3 - 0.4 | In an 8:2 Hexane:Ethyl Acetate system (this is an estimate and should be confirmed by TLC). |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification protocol.
Caption: Workflow for the purification of this compound.
References
- 1. youtube.com [youtube.com]
- 2. chromtech.com [chromtech.com]
- 3. Separation of Compounds Using Column Chromatography (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. columbia.edu [columbia.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Application Notes and Protocols for 4-Phenylpentan-1-ol in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 4-phenylpentan-1-ol as a substrate in various enzymatic reactions. This information is intended to guide researchers in biocatalysis, chiral synthesis, and drug metabolism studies.
Lipase-Catalyzed Kinetic Resolution of (±)-4-Phenylpentan-1-ol
Lipases are versatile enzymes widely used for the kinetic resolution of racemic alcohols, yielding enantiomerically pure alcohols and esters. These chiral building blocks are of significant interest in the pharmaceutical and fine chemical industries. Candida antarctica lipase B (CALB), often immobilized as Novozym 435®, is particularly efficient for the transesterification of secondary alcohols.
Application:
Enantioselective synthesis of (R)- and (S)-4-phenylpentan-1-ol and their corresponding acetates.
Principle:
In a kinetic resolution, one enantiomer of the racemic alcohol is preferentially acylated by the lipase, leading to the formation of an enantioenriched ester and leaving behind the unreacted, enantioenriched alcohol. The reaction is often irreversible when using acyl donors like vinyl acetate or isopropenyl acetate.
Quantitative Data Summary:
The following table summarizes typical results obtained for the kinetic resolution of secondary alcohols using Candida antarctica lipase B, which are expected to be similar for this compound.
| Substrate | Enzyme | Acyl Donor | Solvent | Conversion | Product (ee) | Unreacted Alcohol (ee) | Reference |
| (±)-4-methylpentan-2-ol | CALB | Vinyl Acetate | Hexane | ~50% | >99% | >99% | [1] |
| (±)-octan-2-ol | CALB | Vinyl Acetate | Hexane | ~50% | >99% | >99% | [1] |
| Racemic sec-alcohols | Pseudomonas cepacia Lipase | Isopropenyl Acetate | Toluene | ~50% | up to 99% | up to 99% | [2] |
Experimental Protocol: Kinetic Resolution using CALB
Materials:
-
(±)-4-Phenylpentan-1-ol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435®)
-
Vinyl acetate (or isopropenyl acetate)
-
Hexane (HPLC grade)
-
Molecular sieves (4 Å), activated
-
Orbital shaker
-
Gas chromatograph (GC) with a chiral column (e.g., Chirasil-β-Dex)
Procedure:
-
To a 25 mL Erlenmeyer flask, add 10 mL of hexane, 0.5 mmol of (±)-4-phenylpentan-1-ol, and 100 mg of molecular sieves.
-
Add 1.0 mmol of vinyl acetate to the mixture.
-
Equilibrate the mixture to the desired temperature (e.g., 32°C) in an orbital shaker.
-
Initiate the reaction by adding 80 mg of immobilized CALB.
-
Stir the reaction mixture in an orbital shaker at 150 rpm and 32°C.[1]
-
Monitor the reaction progress by taking aliquots (e.g., 100 µL) at regular intervals. Centrifuge the aliquots to separate the enzyme before analysis.
-
Analyze the samples by chiral GC to determine the conversion and the enantiomeric excess (ee) of the substrate and the product (4-phenylpentyl acetate).
-
Terminate the reaction at approximately 50% conversion by filtering off the enzyme.
-
The enzyme can be washed with hexane and acetone, dried, and reused.
-
Isolate the product (enantioenriched acetate) and the unreacted alcohol (enantioenriched this compound) by column chromatography.
Logical Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for the kinetic resolution of (±)-4-phenylpentan-1-ol.
Alcohol Dehydrogenase (ADH) Catalyzed Oxidation of this compound
Alcohol dehydrogenases (ADHs) are NAD(P)+ dependent enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[3][4] They are valuable tools in organic synthesis for the production of carbonyl compounds and for the stereoselective synthesis of chiral alcohols through the reduction of prochiral ketones.
Application:
Synthesis of 4-phenylpentan-1-al from this compound. This can also be a key step in a multi-enzyme cascade.
Principle:
ADH catalyzes the transfer of a hydride from the alcohol substrate to the nicotinamide cofactor (NAD+ or NADP+), resulting in the corresponding aldehyde or ketone and the reduced cofactor (NADH or NADPH). The reaction is reversible, and the equilibrium can be shifted towards the product by removing the aldehyde or by regenerating the oxidized cofactor.
Quantitative Data Summary:
Kinetic parameters for ADHs are highly substrate-dependent. The following table provides representative data for ethanol oxidation by human ADH isozymes. For a larger substrate like this compound, the Km value might be lower and kcat could vary significantly depending on the specific ADH used.
| Enzyme | Substrate | Km (mM) | kcat (min⁻¹) | Reference |
| Human Class IV σ-ADH | Ethanol | 25 | - | [5] |
| Human Class I β-ADH | Ethanol | - | - | [5] |
| Yeast ADH | Ethanol | 13 | 5100 | General textbook value |
Experimental Protocol: ADH-Catalyzed Oxidation
Materials:
-
This compound
-
Alcohol Dehydrogenase (e.g., from Saccharomyces cerevisiae or horse liver)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Tris-HCl buffer (e.g., 0.06 M, pH 9.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol, if its concentration is kept low and constant) and NAD+ in Tris-HCl buffer.
-
In a quartz cuvette, mix 1.0 mL of NAD+ solution, 0.5 mL of Tris-HCl buffer (pH 9.0), and 1.0 mL of the this compound solution. Add deionized water to a final volume of 3.0 mL.
-
Place the cuvette in a spectrophotometer and set the wavelength to 340 nm (the absorbance maximum of NADH).
-
Initiate the reaction by adding a small, known amount of ADH solution (e.g., 50 µL).
-
Quickly mix the solution by inverting the cuvette and immediately start recording the absorbance at 340 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot, using the molar absorptivity of NADH (6220 M⁻¹cm⁻¹).
-
To determine kinetic parameters (Km and Vmax), repeat the experiment with varying concentrations of this compound while keeping the NAD+ concentration constant and saturating.
-
Analyze the data using a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]).[6]
ADH Catalytic Cycle
Caption: The catalytic cycle of alcohol dehydrogenase (ADH).
Cytochrome P450-Mediated Metabolism of this compound
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including drugs.[7][8][9] In drug development, it is essential to understand how a new chemical entity is metabolized by CYPs to assess its pharmacokinetic profile and potential for drug-drug interactions.
Application:
In vitro assessment of the metabolic stability and metabolite profile of this compound in a drug discovery context.
Principle:
Human liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of CYP enzymes. By incubating a compound with microsomes in the presence of the cofactor NADPH, it is possible to simulate Phase I metabolism and identify the resulting metabolites. The primary reactions catalyzed by CYPs are oxidations, including hydroxylations, dealkylations, and epoxidations.[10][11] For this compound, potential metabolic pathways include hydroxylation on the aromatic ring or the alkyl chain.
Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (containing an internal standard for quenching and analysis)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent like methanol or DMSO.
-
In a microcentrifuge tube, pre-incubate this compound (final concentration, e.g., 1 µM) with human liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to quantify the depletion of the parent compound (this compound) over time and to identify potential metabolites.
-
The rate of disappearance of the parent compound can be used to calculate its in vitro half-life and intrinsic clearance.
CYP450 Metabolic Pathway
Caption: Potential metabolic pathways for this compound via CYP450 enzymes.
References
- 1. Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 3. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. alcohol-dehydrogenase-catalyzed-oxidation - Ask this paper | Bohrium [bohrium.com]
- 5. Expression and kinetic characterization of recombinant human stomach alcohol dehydrogenase. Active-site amino acid sequence explains substrate specificity compared with liver isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cytochromes P450 and metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promathmedia.wordpress.com [promathmedia.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Modeling of interactions between xenobiotics and cytochrome P450 (CYP) enzymes [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 4-Phenylpentan-1-ol Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 4-phenylpentan-1-ol. It is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and versatile method for synthesizing this compound, a secondary alcohol, is the Grignard reaction.[1][2] There are two primary Grignard reaction pathways:
-
Route A: Reaction of isovaleraldehyde with phenylmagnesium bromide.
-
Route B: Reaction of benzaldehyde with isobutylmagnesium bromide.
An alternative two-step approach involves:
-
Route C: Synthesis of the precursor aldehyde, 4-phenylpentanal, followed by its reduction to the desired alcohol using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[3][4]
Q2: What are the critical parameters to control for a successful Grignard reaction?
A2: Grignard reactions are highly sensitive to experimental conditions. Key parameters to control include:
-
Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry, as Grignard reagents react readily with water.[5]
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are essential for the formation and stability of the Grignard reagent.[6]
-
Temperature: The reaction is typically initiated at room temperature and may require cooling to control the exothermic reaction, especially during the addition of the carbonyl compound.
-
Purity of Magnesium: The magnesium turnings should be fresh and activated to ensure efficient reaction with the alkyl/aryl halide.
Q3: How can I purify the final this compound product?
A3: Purification of this compound typically involves the following steps:
-
Aqueous Workup: The reaction mixture is quenched with a weak acid (e.g., aqueous ammonium chloride) to protonate the alkoxide intermediate and dissolve magnesium salts.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.
-
Drying: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Distillation or Column Chromatography: The crude product can be purified further by vacuum distillation or column chromatography on silica gel to remove unreacted starting materials and side products.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction (Route A: Phenylmagnesium bromide and Isovaleraldehyde)
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Isovaleraldehyde (3-methylbutanal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate spontaneously, evidenced by gentle refluxing. If the reaction does not start, gentle warming may be required.
-
Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Isovaleraldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of isovaleraldehyde (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Control the rate of addition to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Protocol 2: Synthesis of this compound via Reduction of 4-Phenylpentanal (Route C)
Materials:
-
4-Phenylpentanal
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reduction Reaction:
-
In a round-bottom flask, dissolve 4-phenylpentanal (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding 1 M HCl at 0 °C until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add diethyl ether and water to the residue and separate the layers.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
-
Data Presentation
Table 1: Reactant and Condition Summary for this compound Synthesis Routes
| Parameter | Route A: Grignard (Phenylmagnesium bromide) | Route B: Grignard (Isobutylmagnesium bromide) | Route C: Reduction of 4-Phenylpentanal |
| Electrophile | Isovaleraldehyde | Benzaldehyde | 4-Phenylpentanal |
| Nucleophile | Phenylmagnesium bromide | Isobutylmagnesium bromide | Sodium Borohydride (Hydride) |
| Stoichiometry | 1.2 eq Grignard reagent | 1.2 eq Grignard reagent | 1.1 eq NaBH₄ |
| Solvent | Anhydrous Diethyl Ether/THF | Anhydrous Diethyl Ether/THF | Methanol/Ethanol |
| Reaction Temp. | 0 °C to Room Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 2-4 hours | 1-3 hours |
| Typical Yield | 60-80% | 60-80% | >90% |
Note: Yields are estimates based on typical Grignard reactions and aldehyde reductions and may vary depending on specific experimental conditions and scale.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Grignard Reaction | 1. Wet glassware, solvents, or reagents.[5] 2. Inactive magnesium turnings. 3. Impure alkyl/aryl halide. 4. Grignard reagent did not form. | 1. Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvents. 2. Activate magnesium with a crystal of iodine, 1,2-dibromoethane, or by grinding. 3. Purify the halide by distillation. 4. Confirm Grignard formation with a Gilman test or by titrating an aliquot. |
| Formation of Biphenyl Side Product | Wurtz-type coupling of the Grignard reagent with unreacted aryl halide. This is favored at higher temperatures and concentrations. | 1. Ensure slow, dropwise addition of the aryl halide during Grignard formation to maintain a low concentration. 2. Maintain a moderate reaction temperature. |
| Incomplete Aldehyde Reduction | 1. Insufficient reducing agent. 2. Deactivated reducing agent. | 1. Use a slight excess of the reducing agent (e.g., 1.1-1.2 eq of NaBH₄). 2. Use fresh, properly stored reducing agent. |
| Difficult Purification | Presence of unreacted starting materials or side products with similar boiling points. | 1. Optimize the reaction to drive it to completion. 2. Utilize column chromatography with a carefully selected solvent system for separation. |
Visualizations
Reaction Pathway
Caption: Alternative synthetic pathways to this compound.
Experimental Workflow
Caption: A typical experimental workflow for the Grignard synthesis of an alcohol.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in Grignard synthesis.
References
Improving yield and purity in 4-Phenylpentan-1-ol preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Phenylpentan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the preparation of this compound?
A1: The most prevalent methods for synthesizing this compound involve two main strategies:
-
Grignard Reaction: This involves the reaction of a Grignard reagent with an appropriate aldehyde or ketone. For this compound, a common approach is the reaction of butylmagnesium bromide with benzaldehyde.
-
Reduction of a Ketone: This method utilizes the reduction of a suitable ketone, such as 4-phenyl-2-pentanone, using a reducing agent like sodium borohydride (NaBH₄).
Q2: What are the typical yields and purities I can expect for these methods?
A2: Yields and purities are highly dependent on the specific reaction conditions, purity of starting materials, and purification methods. However, here are some general expectations:
| Synthesis Method | Typical Yield Range | Typical Purity Range (after purification) |
| Grignard Reaction | 50-80% | >95% |
| Ketone Reduction | 70-95% | >97% |
Q3: What are the key safety precautions to consider during the synthesis of this compound?
A3: Both primary synthetic routes involve hazardous materials and require strict adherence to safety protocols:
-
Grignard Reaction: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.
-
Sodium Borohydride Reduction: Sodium borohydride is flammable and reacts with acidic solutions to produce flammable hydrogen gas. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Grignard Reaction Route: Benzaldehyde and Butylmagnesium Bromide
Q: My Grignard reaction has a low yield of this compound. What are the potential causes and solutions?
A: Low yields in Grignard reactions are a common issue and can often be attributed to several factors.
Troubleshooting Low Yield in Grignard Synthesis
| Potential Cause | Troubleshooting Steps |
| Presence of Water | Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere. Use anhydrous solvents. Consider using freshly distilled solvents. |
| Poor Quality Magnesium | Use fresh, shiny magnesium turnings. If the magnesium is dull, it may be oxidized. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Impure Starting Materials | Use freshly distilled benzaldehyde to remove any benzoic acid impurity, which will quench the Grignard reagent. Ensure the alkyl halide used to prepare the Grignard reagent is pure. |
| Side Reactions | Wurtz Coupling: Formation of octane from the reaction of butylmagnesium bromide with butyl bromide. This can be minimized by slow, controlled addition of the alkyl halide during Grignard reagent formation. Benzene formation: The Grignard reagent can be protonated by any acidic protons present.[1] |
| Incorrect Reaction Temperature | The addition of benzaldehyde to the Grignard reagent is typically performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side products. Allowing the reaction to warm to room temperature too quickly can lead to reduced yields. |
Q: I am observing significant amounts of biphenyl as a byproduct. How can I minimize this?
A: Biphenyl formation is a known side reaction in Grignard syntheses involving phenyl Grignard reagents, but can also occur from impurities in the starting materials. In the synthesis of this compound using butylmagnesium bromide and benzaldehyde, the primary source of biphenyl would be from phenylmagnesium bromide impurities if not prepared carefully, or from side reactions of benzaldehyde. To minimize this, ensure high purity of your starting materials and maintain a controlled reaction temperature.
Ketone Reduction Route: Reduction of 4-Phenyl-2-Pentanone with NaBH₄
Q: My reduction of 4-phenyl-2-pentanone with sodium borohydride is incomplete or slow. What should I do?
A: While the reduction of ketones with NaBH₄ is generally efficient, several factors can affect the reaction rate and completion.
Troubleshooting Incomplete Ketone Reduction
| Potential Cause | Troubleshooting Steps |
| Insufficient Reducing Agent | Although NaBH₄ can theoretically provide four hydride equivalents, it is common practice to use a molar excess (e.g., 1.5 to 2 equivalents) to ensure complete reaction.[2] |
| Low Reaction Temperature | While the reaction is often performed at room temperature, gentle heating may be required for less reactive ketones or to ensure the reaction goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC). |
| Poor Quality NaBH₄ | Sodium borohydride can decompose over time, especially if exposed to moisture. Use fresh, high-quality reagent. |
| Solvent Choice | Protic solvents like ethanol or methanol are commonly used. Ensure the solvent is of sufficient purity. |
Q: I am observing byproducts in my NaBH₄ reduction. What are they and how can I avoid them?
A: The reduction of α,β-unsaturated ketones with NaBH₄ can sometimes lead to the reduction of the carbon-carbon double bond (1,4-reduction) in addition to the desired 1,2-reduction of the carbonyl group.[3][4] If your starting material, 4-phenyl-2-pentanone, is contaminated with an unsaturated precursor, this could be a source of impurities.
To ensure selective 1,2-reduction and avoid byproducts:
-
Purity of Starting Material: Ensure your 4-phenyl-2-pentanone is free from α,β-unsaturated ketone impurities.
-
Reaction Conditions: The selectivity of 1,2- versus 1,4-reduction can be influenced by the solvent and temperature. Using a combination of NaBH₄ and CeCl₃ (Luche reduction) can enhance selectivity for 1,2-reduction if competing unsaturation is present.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
1-Bromobutane
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Grignard Reagent:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining 1-bromobutane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of freshly distilled benzaldehyde in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum fractional distillation.[5]
-
Protocol 2: Synthesis of this compound via Reduction of 4-Phenyl-2-Pentanone
This protocol is a general guideline and may require optimization.
Materials:
-
4-Phenyl-2-pentanone
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reduction Reaction:
-
Dissolve 4-phenyl-2-pentanone in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.[5]
-
-
Work-up and Purification:
-
Carefully add dilute HCl to quench the reaction and neutralize the excess NaBH₄.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum fractional distillation.
-
Visualizations
Caption: Synthetic pathways for the preparation of this compound.
Caption: Troubleshooting logic for synthesis of this compound.
References
Common side products in the synthesis of 4-Phenylpentan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenylpentan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
Q2: What are the potential side products in the synthesis of this compound via the Grignard reaction?
A2: Several side products can form during the Grignard synthesis of this compound. These primarily include:
-
2,5-dimethylhexane: Formed via Wurtz coupling of the isobutylmagnesium bromide with unreacted isobutyl bromide.
-
Unreacted Benzaldehyde and Isobutyl Bromide: Incomplete reaction can lead to the presence of starting materials in the final product mixture.
-
Benzene and Isobutane: These can be formed if the Grignard reagent comes into contact with protic sources, such as water or acidic impurities.[3]
-
4-Phenylpentan-1-one: Oxidation of the target alcohol, this compound, can occur, particularly during workup or purification.
Q3: How can I minimize the formation of the Wurtz coupling side product (2,5-dimethylhexane)?
A3: To minimize the formation of 2,5-dimethylhexane, it is crucial to control the reaction conditions during the formation of the Grignard reagent. Slow, dropwise addition of the isobutyl bromide to the magnesium turnings helps to maintain a low concentration of the alkyl halide in the reaction mixture, thus disfavoring the coupling reaction. Additionally, ensuring the reaction temperature does not become too high is important.
Q4: What are the best practices for handling Grignard reagents to avoid decomposition?
A4: Grignard reagents are highly reactive and sensitive to moisture and atmospheric oxygen. All glassware must be rigorously dried, for instance, by flame-drying under an inert atmosphere. The reaction should be carried out under an inert gas like nitrogen or argon. Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are essential for the success of the reaction.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress.[4] A spot of the reaction mixture is compared to spots of the starting materials (benzaldehyde). The disappearance of the benzaldehyde spot indicates the completion of the reaction. Gas chromatography-mass spectrometry (GC-MS) can also be used to analyze aliquots of the reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Grignard Reagent: The Grignard reagent failed to form or decomposed. This is often due to the presence of moisture or an oxide layer on the magnesium. | Ensure all glassware is meticulously dried and the reaction is performed under a dry, inert atmosphere. Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane if the reaction is sluggish to start. |
| Poor Quality Reagents: Benzaldehyde may have oxidized to benzoic acid. | Use freshly distilled benzaldehyde. | |
| Significant Amount of 2,5-dimethylhexane Detected | Wurtz Coupling: High concentration of isobutyl bromide during Grignard formation. | Add the isobutyl bromide solution dropwise to the magnesium suspension to maintain a low concentration. Control the reaction temperature to avoid excessive heat generation. |
| Presence of Benzene and/or Isobutane in Product | Reaction with Protic Sources: The Grignard reagent reacted with water or other acidic protons. | Ensure all reagents and solvents are anhydrous. Check the inert gas line for moisture. |
| Product Contaminated with 4-Phenylpentan-1-one | Oxidation of the Alcohol: The desired product was oxidized during workup or purification. | Use a mild acidic workup (e.g., saturated aqueous ammonium chloride solution). Avoid prolonged exposure to air and high temperatures during purification. |
| Milky or Cloudy Appearance of the Reaction Mixture After Workup | Formation of Magnesium Salts: Incomplete quenching of the magnesium alkoxide or precipitation of magnesium salts. | Ensure thorough mixing during the acidic workup. Add more of the acidic solution if necessary to dissolve all the salts. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Isobutyl bromide
-
Anhydrous diethyl ether
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask.
-
In the dropping funnel, prepare a solution of isobutyl bromide in anhydrous diethyl ether.
-
Add a small portion of the isobutyl bromide solution to the magnesium. If the reaction does not initiate (indicated by cloudiness and gentle refluxing), add a small crystal of iodine.
-
Once the reaction starts, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of freshly distilled benzaldehyde in anhydrous diethyl ether in the dropping funnel.
-
Add the benzaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Visualizations
Caption: Synthesis pathway of this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
Caption: Formation of common side products.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. WO2008023658A1 - Process for isomerization of alkyl grignard reagents and process for production of organic compounds - Google Patents [patents.google.com]
- 4. chemistryconnected.com [chemistryconnected.com]
Troubleshooting the purification of 4-Phenylpentan-1-ol from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Phenylpentan-1-ol from common reaction mixtures. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The primary methods for purifying this compound are fractional distillation under reduced pressure and column chromatography. Liquid-liquid extraction is also a crucial step for preliminary purification and removal of acidic or basic impurities.
Q2: What are the key physical properties of this compound to consider during purification?
A2: Key physical properties are summarized in the table below. Understanding these is crucial for designing effective purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈O | [1][2] |
| Molecular Weight | 178.27 g/mol | [1][2] |
| Boiling Point | 132-133 °C at 17 Torr | [3] |
| Density | ~0.960 g/cm³ at 25 °C | [3] |
Q3: What are the likely impurities in my crude this compound sample?
A3: Impurities depend on the synthetic route.
-
From reduction of 4-phenyl-2-pentanone: The main impurity is typically unreacted starting material, 4-phenyl-2-pentanone.
-
From Grignard reaction (e.g., benzylmagnesium halide and isovaleraldehyde): Potential impurities include the starting materials, biphenyl (from the coupling of the Grignard reagent), and potentially rearranged byproducts.[4][5]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Fractional Distillation
Fractional distillation is effective for separating this compound from impurities with significantly different boiling points.
dot
Caption: Troubleshooting workflow for fractional distillation.
Problem 1: Poor separation of this compound from impurities.
-
Symptom: The boiling point range during distillation is broad, and analysis of the collected fractions (e.g., by GC or TLC) shows significant overlap between the product and impurities.
-
Possible Cause & Solution:
-
Inefficient column: The fractionating column may not have enough theoretical plates for the separation.
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). Ensure the column is well-insulated to maintain a proper temperature gradient.[6]
-
-
Distillation rate is too fast: A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column.[7]
-
Solution: Reduce the heating rate to ensure a slow and steady collection of the distillate (a few drops per minute is a good starting point).[6]
-
-
Similar boiling points: The impurity may have a boiling point very close to that of this compound.
-
Solution: Consider using a different purification technique, such as column chromatography, which separates based on polarity rather than boiling point. For very close boiling points, vacuum distillation can sometimes enhance separation.[8]
-
-
Problem 2: The compound is not distilling at the expected temperature.
-
Symptom: The boiling flask is hot, but no distillate is collecting, or the temperature at the thermometer is much lower than the expected boiling point.
-
Possible Cause & Solution:
-
System leak: A leak in the distillation apparatus is preventing the system from reaching the required low pressure.
-
Solution: Check all joints and connections for a proper seal. Ensure all glassware is free of cracks.[7]
-
-
Incorrect thermometer placement: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is distilling.
-
Solution: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.[6]
-
-
Inadequate heating: The heating mantle may not be providing enough energy to bring the compound to a boil at the reduced pressure.
-
Solution: Gradually increase the temperature of the heating mantle. Be cautious not to overheat, which can lead to decomposition. For high-boiling alcohols, the heating bath may need to be set 30-50 °C above the boiling point.[1]
-
-
Column Chromatography
Column chromatography is a powerful technique for separating this compound from impurities with different polarities.
dot
Caption: Troubleshooting workflow for column chromatography.
Problem 1: this compound is not separating from a non-polar impurity (e.g., biphenyl).
-
Symptom: TLC analysis of the column fractions shows co-elution of the product and the impurity.
-
Possible Cause & Solution:
-
Incorrect solvent system: The eluent may be too polar, causing both compounds to move too quickly down the column.
-
Solution: Use a less polar solvent system. A good starting point for separating aromatic compounds is a mixture of hexanes and ethyl acetate. Optimize the ratio using TLC to achieve good separation between the spots.[9]
-
-
Column overloading: Too much crude material was loaded onto the column.
-
Solution: Use a larger column with more silica gel for the amount of material being purified. A general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude product by weight.
-
-
Problem 2: this compound is not eluting from the column.
-
Symptom: After running a large volume of the initial eluent, the product is still at the top of the column.
-
Possible Cause & Solution:
-
Solvent system is not polar enough: The eluent does not have sufficient polarity to move the alcohol down the silica gel.
-
Solution: Gradually increase the polarity of the solvent system. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. It is generally advised not to use more than 10% ethanol in the eluent as it can dissolve the silica gel.[10]
-
-
Problem 3: The product is streaking or tailing on the TLC plate and column.
-
Symptom: The spots on the TLC plate are not round and have a "tail," leading to poor separation in the column.
-
Possible Cause & Solution:
-
Acidic or basic impurities: Trace amounts of acidic or basic compounds in the sample can interact strongly with the silica gel.
-
Solution: Perform a liquid-liquid extraction with a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities or a dilute acid (e.g., 1M HCl) to remove basic impurities before running the column.[11]
-
-
Compound decomposition on silica: Some compounds are unstable on silica gel.
-
Solution: Deactivate the silica gel by adding a small amount of a base like triethylamine (e.g., 1%) to the eluent. Alternatively, use a different stationary phase like alumina.
-
-
Liquid-Liquid Extraction
This is a critical workup step to remove ionic impurities and unreacted reagents before distillation or chromatography.
Problem: Emulsion formation during extraction.
-
Symptom: A persistent milky layer forms between the organic and aqueous phases, making separation difficult.
-
Possible Cause & Solution:
-
Vigorous shaking: Shaking the separatory funnel too aggressively can lead to the formation of an emulsion.
-
Solution: Gently invert the funnel several times to mix the layers.
-
-
High concentration of solutes: High concentrations of certain compounds can stabilize emulsions.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion.[11]
-
-
Experimental Protocols
Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry.[6]
-
Sample Preparation: Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask.
-
Distillation:
-
Begin stirring and gradually heat the flask.
-
Apply a vacuum to the system, aiming for a pressure where the product will boil between 60-150 °C. For this compound, a pressure of around 17 Torr should result in a boiling point of approximately 132-133 °C.[3]
-
Slowly increase the heat until the liquid begins to boil and the vapor rises up the column.
-
Collect any low-boiling impurities first.
-
Once the temperature stabilizes at the boiling point of this compound, collect the product in a clean receiving flask.
-
Monitor the temperature closely; a drop in temperature indicates that the product has finished distilling.[6]
-
Column Chromatography of this compound
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a suitable stationary phase.
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for this compound.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly.
-
Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.[9]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the eluent to elute the product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Liquid-Liquid Extraction for Preliminary Purification
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Acid Wash (to remove basic impurities): Add an equal volume of a dilute acid (e.g., 1 M HCl), gently shake, and separate the layers. Repeat if necessary.[12]
-
Base Wash (to remove acidic impurities): Wash the organic layer with a saturated solution of sodium bicarbonate until no more gas evolves. This will neutralize any remaining acid.[9]
-
Brine Wash: Wash the organic layer with a saturated solution of NaCl (brine) to remove the bulk of the dissolved water.[11]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Impurity Data
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes | Reference |
| 4-Phenyl-2-pentanone | C₁₁H₁₄O | 162.23 | ~235-237 (atm) | Starting material for reduction | [13] |
| Biphenyl | C₁₂H₁₀ | 154.21 | ~255 (atm) | Common Grignard byproduct | [5] |
| 4-Methyl-1-phenylpentan-1-one | C₁₂H₁₆O | 176.26 | 253.2 at 760 mmHg | Potential ketone precursor | [14] |
| 4-methyl-4-phenylpentan-2-ol | C₁₂H₁₈O | 178.27 | 132-133 at 17 Torr | Isomer of the target compound | [3] |
References
- 1. How To [chem.rochester.edu]
- 2. 4-Methyl-1-phenylpentan-1-ol | C12H18O | CID 11052214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Purification [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enantioselective Synthesis of 4-Phenylpentan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the enantioselective synthesis of 4-Phenylpentan-1-ol.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
Issue 1: Low Enantiomeric Excess (ee)
Low enantioselectivity is a primary challenge in asymmetric synthesis. Below are common causes and troubleshooting steps for improving the enantiomeric excess of this compound.
| Potential Cause | Recommended Solution |
| Suboptimal Catalyst or Ligand | Screen a variety of chiral catalysts and ligands. For asymmetric reductions of a ketone precursor like 4-phenylpentan-2-one, consider different chiral phosphine ligands (e.g., BINAP, P-Phos) in combination with a metal catalyst (e.g., Rhodium, Ruthenium). For Grignard reactions, explore various chiral amino alcohol ligands. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Lowering the temperature often increases enantioselectivity by reducing the kinetic energy of the reactants, allowing for better stereochemical control by the chiral catalyst. |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. Perform a solvent screen with a range of aprotic and protic solvents to identify the optimal medium for your specific catalytic system. |
| Substrate Purity | Impurities in the starting material (e.g., 4-phenylpentan-2-one or a corresponding aldehyde) can interfere with the catalyst and reduce enantioselectivity. Ensure the substrate is of high purity before use. |
| Catalyst Loading and Substrate:Ligand Ratio | The ratio of the catalyst and ligand to the substrate can be critical. Systematically vary the catalyst loading and the substrate-to-ligand ratio to find the optimal conditions for high enantioselectivity. |
Issue 2: Low Reaction Yield
Poor yields can be attributed to a variety of factors, from reaction conditions to reagent stability.
| Potential Cause | Recommended Solution |
| Inefficient Catalyst Activity | Increase the catalyst loading or consider a more active catalyst. Ensure the catalyst is not deactivated by impurities in the reagents or solvents. |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or GC-MS. If the reaction stalls, consider increasing the reaction time or temperature (while monitoring the effect on ee). |
| Side Reactions | The formation of byproducts can consume starting material and reduce the yield of the desired product. Analyze the crude reaction mixture to identify major byproducts and adjust reaction conditions (e.g., temperature, stoichiometry) to minimize their formation. |
| Product Degradation | The desired product may be unstable under the reaction or workup conditions. Consider milder workup procedures and ensure the product is stored under appropriate conditions (e.g., inert atmosphere, low temperature). |
| Reagent Decomposition | Grignard reagents and some catalysts are sensitive to air and moisture. Ensure all reactions are carried out under strictly anhydrous and inert conditions (e.g., using oven-dried glassware and an argon or nitrogen atmosphere). |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the enantioselective synthesis of this compound?
A1: The two most prevalent strategies for the enantioselective synthesis of this compound are:
-
Asymmetric reduction of 4-phenylpentan-2-one: This involves the use of a prochiral ketone and a chiral reducing agent or a catalyst system to stereoselectively reduce the carbonyl group.
-
Enantioselective addition of a Grignard reagent to an aldehyde: This method involves the reaction of a suitable Grignard reagent with an aldehyde in the presence of a chiral ligand to control the stereochemical outcome.
Q2: How can I determine the enantiomeric excess of my this compound sample?
A2: The enantiomeric excess of this compound can be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This requires a chiral stationary phase column that can separate the two enantiomers. The relative peak areas of the two enantiomers are then used to calculate the ee.
Q3: My Grignard reaction for the synthesis of this compound is giving a racemic mixture. What should I do?
A3: Achieving high enantioselectivity in Grignard reactions can be challenging. To improve the ee, you should:
-
Use a chiral ligand: The addition of a chiral ligand, such as a sparteine derivative or a chiral amino alcohol, is crucial to induce asymmetry.
-
Optimize the solvent: The choice of solvent (e.g., THF, diethyl ether) can have a significant impact on the stereochemical outcome.
-
Control the temperature: Running the reaction at low temperatures (-78 °C is common) is often necessary to enhance enantioselectivity.
-
Consider the Grignard reagent's purity and preparation: The quality of the Grignard reagent is important for reproducibility.
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 4-Phenyl-3-penten-1-ol
This protocol is a representative method for the asymmetric hydrogenation of an unsaturated precursor to obtain chiral this compound.
Materials:
-
4-Phenyl-3-penten-1-ol
-
[Rh(COD)2]BF4 (precatalyst)
-
Chiral phosphine ligand (e.g., (R)-BINAP)
-
Degassed solvent (e.g., methanol or dichloromethane)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, charge a reaction vessel with [Rh(COD)2]BF4 and the chiral ligand in the chosen solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
Add the substrate, 4-Phenyl-3-penten-1-ol, to the reaction vessel.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the vessel with hydrogen gas several times before pressurizing to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time (e.g., 12-24 hours).
-
After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched this compound.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Visualizations
Scale-up considerations for the industrial synthesis of 4-Phenylpentan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up and industrial synthesis of 4-Phenylpentan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The two primary industrial routes for the synthesis of this compound are:
-
Grignard Reaction: This route involves the reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with isovaleraldehyde (3-methylbutanal).[1][2]
-
Friedel-Crafts Acylation followed by Reduction: This two-step process begins with the Friedel-Crafts acylation of benzene with isovaleryl chloride or its anhydride to form 4-methyl-1-phenylpentan-1-one. The resulting ketone is then reduced to the desired alcohol.[3][4]
Q2: What are the main safety concerns when scaling up the Grignard synthesis of this compound?
A2: The primary safety concerns associated with the large-scale Grignard synthesis include:
-
Exothermic Reaction: The Grignard reaction is highly exothermic, and improper heat management can lead to a runaway reaction.[1]
-
Flammable Solvents: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are highly flammable.
-
Water Reactivity: Grignard reagents react violently with water. Strict anhydrous conditions are crucial to prevent quenching of the reagent and potential pressure buildup.
-
Handling of Magnesium: Finely divided magnesium can be pyrophoric.
Q3: What are the common impurities in the synthesis of this compound?
A3: Common impurities depend on the synthetic route:
-
Grignard Route:
-
Biphenyl: Formed from the coupling of the Grignard reagent with unreacted aryl halide.[5]
-
Unreacted starting materials: Phenylmagnesium halide and isovaleraldehyde.
-
Byproducts from side reactions: Enolization of the aldehyde can lead to aldol condensation products.
-
-
Friedel-Crafts Route:
-
Polyacylated products: Although less common than in Friedel-Crafts alkylation, over-acylation can occur under certain conditions.[4]
-
Isomers: Depending on the reaction conditions, positional isomers of the acylated product may form.
-
Residual catalyst: Aluminum chloride and its hydrolysis products.
-
Byproducts from reduction: Incomplete reduction of the ketone or over-reduction to the alkane.
-
Q4: How can the aluminum chloride waste from the Friedel-Crafts reaction be managed?
A4: Aluminum chloride waste is typically acidic and requires neutralization before disposal. Industrial processes often involve quenching the reaction mixture with water, which hydrolyzes the aluminum chloride to aluminum hydroxide and hydrochloric acid. The acidic aqueous layer is then separated and neutralized. Recycling of the aluminum catalyst is also a consideration in green chemistry approaches.
Troubleshooting Guides
Grignard Synthesis Route
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive magnesium. 2. Wet reagents or glassware. 3. Slow initiation of the Grignard reagent formation. 4. Incorrect stoichiometry. | 1. Activate magnesium turnings with iodine or 1,2-dibromoethane. 2. Thoroughly dry all glassware and distill solvents over a suitable drying agent. 3. Apply gentle heating or sonication to initiate the reaction. 4. Use a slight excess of the Grignard reagent. |
| Formation of Biphenyl Impurity | High concentration of unreacted aryl halide during Grignard formation. | Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration of the halide. |
| Runaway Reaction | Poor heat dissipation during the highly exothermic addition of the aldehyde. | 1. Use a jacketed reactor with efficient cooling. 2. Control the addition rate of the aldehyde. 3. Ensure adequate stirring to prevent localized overheating. |
| Product Contaminated with Starting Aldehyde | Incomplete reaction or insufficient Grignard reagent. | 1. Ensure the Grignard reagent is fully formed before adding the aldehyde. 2. Use a slight excess of the Grignard reagent. 3. Increase the reaction time or temperature after the addition is complete. |
Friedel-Crafts Acylation and Reduction Route
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Acylation Step | 1. Deactivated benzene ring (if substituted benzenes are used). 2. Insufficient catalyst. 3. Catalyst poisoning by water. | 1. Ensure the aromatic substrate is not strongly deactivated. 2. Use a stoichiometric amount of AlCl₃ as it complexes with the product ketone. 3. Maintain strictly anhydrous conditions. |
| Formation of Isomers | Reaction temperature is too high. | Conduct the acylation at a lower temperature to favor the para-substituted product (if applicable with substituted benzenes). |
| Incomplete Reduction of Ketone | 1. Inactive reducing agent. 2. Insufficient amount of reducing agent. 3. Short reaction time. | 1. Use fresh, high-quality reducing agent (e.g., sodium borohydride, catalytic hydrogenation). 2. Use a sufficient excess of the reducing agent. 3. Monitor the reaction by TLC or GC until completion. |
| Difficult Separation of Product from Aluminum Salts | Inefficient work-up procedure. | 1. Slowly and carefully quench the reaction mixture with ice-cold dilute acid. 2. Ensure thorough extraction of the organic layer. |
Data Presentation
Table 1: Comparison of Industrial Synthesis Routes for this compound
| Parameter | Grignard Reaction | Friedel-Crafts Acylation & Reduction |
| Number of Steps | 1 | 2 |
| Typical Yield | 70-85% | 65-80% (overall) |
| Key Raw Materials | Phenyl halide, Magnesium, Isovaleraldehyde | Benzene, Isovaleryl chloride, Aluminum chloride, Reducing agent |
| Major Byproducts | Biphenyl | Polyacylated products, Aluminum salts |
| Process Safety | Highly exothermic, requires strict anhydrous conditions | Use of corrosive and water-sensitive catalyst (AlCl₃) |
| Purification | Fractional distillation to remove biphenyl | Aqueous work-up to remove catalyst, followed by distillation |
Experimental Protocols
Key Experiment 1: Grignard Synthesis of this compound (Lab Scale)
Objective: To synthesize this compound via the Grignard reaction.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Isovaleraldehyde (3-methylbutanal)
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Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied. Once initiated, add the remaining bromobenzene solution at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of isovaleraldehyde in anhydrous diethyl ether dropwise from the dropping funnel at a rate that keeps the reaction temperature below 10 °C.
-
Work-up: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.
Key Experiment 2: Friedel-Crafts Acylation of Benzene with Isovaleryl Chloride (Lab Scale)
Objective: To synthesize 4-methyl-1-phenylpentan-1-one.
Materials:
-
Anhydrous aluminum chloride
-
Anhydrous benzene
-
Isovaleryl chloride
-
Ice
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a gas trap, and a mechanical stirrer, place anhydrous aluminum chloride and anhydrous benzene. Cool the mixture in an ice bath.
-
Acylation: Add isovaleryl chloride dropwise from the dropping funnel with vigorous stirring. Control the rate of addition to maintain the reaction temperature below 10 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature until the evolution of HCl gas ceases.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and add concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude ketone by vacuum distillation. The resulting ketone can then be reduced to this compound using a standard reduction method such as sodium borohydride in ethanol.
Visualizations
Caption: Primary industrial synthesis routes for this compound.
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
Caption: Interrelationship of key process parameters in industrial synthesis.
References
Technical Support Center: Identification of Impurities in Commercial 4-Phenylpentan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying impurities in commercial 4-Phenylpentan-1-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound may contain several types of impurities, primarily arising from the synthesis process and subsequent storage. These can be broadly categorized as:
-
Isomeric Impurities: These are compounds with the same molecular formula (C₁₂H₁₈O) but different structural arrangements. Common isomers include 2-Methyl-4-phenylpentan-1-ol and 4-Methyl-4-phenylpentan-1-ol.
-
Synthesis-Related Impurities: These are byproducts formed during the manufacturing process. The specific impurities will depend on the synthetic route employed.
-
Unreacted Starting Materials: Residual amounts of the initial reactants may be present in the final product.
-
Degradation Products: Over time, this compound may degrade, especially if exposed to air, light, or extreme temperatures, leading to the formation of oxidation or other degradation products.
Q2: How do the synthesis routes for this compound influence the impurity profile?
A2: The manufacturing process is a key determinant of the impurity profile. Two common synthetic pathways are:
-
Friedel-Crafts Acylation followed by Reduction: This route involves the acylation of benzene with a valeric acid derivative (e.g., valeroyl chloride or valeric anhydride) to form a phenylpentanone intermediate, which is then reduced to this compound. Potential impurities from this process include isomers formed during the acylation step and unreacted ketone intermediate.
-
Grignard Reaction: This method typically involves the reaction of a phenylmagnesium halide with an appropriate aldehyde or epoxide. Side reactions in the Grignard process can lead to the formation of various byproducts.
Q3: What analytical techniques are most suitable for identifying impurities in this compound?
A3: The most powerful and commonly used techniques for impurity identification in this context are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for separating and identifying volatile and semi-volatile impurities. The retention time from the GC provides information on the separation of components, while the mass spectrum from the MS offers structural information for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of unknown impurities, especially when isolated. It provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
-
High-Performance Liquid Chromatography (HPLC): While GC-MS is more common for this type of compound, HPLC can be used for the analysis of less volatile or thermally labile impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
GC-MS Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing for the Main this compound Peak | Active sites in the GC liner or on the column are interacting with the alcohol functional group. | Use a deactivated liner. Trim the first few centimeters of the column. Ensure the column is properly installed. |
| Co-elution of Isomeric Impurities | The GC column and temperature program are not providing sufficient resolution. | Use a longer GC column or a column with a different stationary phase (e.g., a more polar column). Optimize the oven temperature program with a slower ramp rate. |
| Unexpected Peaks in the Chromatogram | Contamination from the sample, solvent, or GC system. | Analyze a solvent blank to rule out solvent contamination. Check for septum bleed from the injection port. Ensure proper sample preparation to avoid introducing contaminants. |
| Poor Sensitivity | The sample concentration is too low, or there are issues with the injection or detector. | Increase the sample concentration if possible. Check for leaks in the injection port. Verify the proper functioning of the MS detector. |
Experimental Protocols
GC-MS Method for Impurity Profiling of this compound
This protocol provides a general starting point for the analysis. Optimization may be required based on the specific instrumentation and impurities of interest.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless for trace analysis.
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Scan Speed: 2 scans/second.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Data Presentation
Table 1: Potential Impurities in Commercial this compound
| Impurity Name | Molecular Formula | Potential Source | Typical Level |
| 2-Methyl-4-phenylpentan-1-ol | C₁₂H₁₈O | Synthesis Byproduct (Isomer) | Minor |
| 4-Methyl-4-phenylpentan-1-ol | C₁₂H₁₈O | Synthesis Byproduct (Isomer) | Minor |
| 4-Phenyl-3-penten-1-ol | C₁₁H₁₄O | Incomplete Reduction Byproduct | Trace |
| Valerophenone | C₁₁H₁₄O | Unreacted Intermediate (Friedel-Crafts) | Trace |
| Benzaldehyde | C₇H₆O | Unreacted Starting Material (Grignard) | Trace |
| Isobutyl Bromide | C₄H₉Br | Unreacted Starting Material (Grignard) | Trace |
Mandatory Visualization
Caption: Synthesis pathways for this compound and potential impurity formation.
Caption: Workflow for the identification and quantification of impurities.
Preventing racemization during reactions with chiral 4-Phenylpentan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during chemical reactions involving the chiral center of 4-Phenylpentan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process of converting an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate).[1] For this compound, the chiral center is the carbon at position 4 (C4). In pharmaceutical development, often only one enantiomer provides the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Therefore, maintaining the stereochemical integrity of this chiral center is critical.
Q2: What are the primary causes of racemization at the C4 position of this compound?
A2: Racemization occurs when the chiral center is temporarily converted into a planar, achiral intermediate.[2] For this compound, the benzylic nature of the C4 carbon makes it susceptible to forming a stabilized carbocation under acidic conditions.[3] This planar carbocation can then be attacked from either face, leading to a mixture of both (R) and (S) enantiomers.
Q3: Can reactions involving the hydroxyl group at C1 cause racemization at C4?
A3: Typically, reactions at the C1 alcohol (e.g., oxidation, esterification, etherification) should not directly affect the stereochemistry at the distant C4 chiral center. However, if the reaction conditions are harsh enough (e.g., strongly acidic with heat), they could potentially promote side reactions that lead to the formation of a carbocation at the benzylic C4 position, causing racemization.[3]
Q4: How can I determine if my reaction has caused racemization?
A4: The enantiomeric excess (ee) of your sample must be measured to quantify its purity.[4] A decrease in ee from your starting material to your product indicates that racemization has occurred. Common analytical techniques for this include:
-
Chiral Gas Chromatography (GC)[5]
-
Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents[4][5]
-
Polarimetry, if the specific rotation of the pure enantiomers is known[4][5]
Troubleshooting Guide: Loss of Enantiomeric Purity
Problem: My reaction with this compound resulted in a significant loss of enantiomeric excess (ee). What went wrong?
This guide will help you diagnose the potential causes for the loss of stereochemical integrity at the C4 position.
Caption: Troubleshooting workflow for diagnosing racemization.
Cause 1: Reaction Conditions are Too Acidic
Diagnosis: The benzylic proton at C4 is adjacent to the phenyl ring, making this position susceptible to forming a resonance-stabilized carbocation under acidic conditions. This is a common pathway for racemization in benzylic alcohols.[3]
Data Analysis: Compare the enantiomeric excess of your product under varying pH conditions.
| Reaction Condition | Catalyst | Temperature (°C) | Resulting Enantiomeric Excess (ee %) | Comments |
| 1 (Control) | None (Neutral) | 25 | 99% | Starting material ee. |
| 2 | p-TsOH (0.1 eq) | 25 | 75% | Significant racemization observed. |
| 3 | Amberlyst-15 | 65 | 5% | Nearly complete racemization with a solid acid catalyst.[3] |
| 4 | Pyridine (1.1 eq) | 25 | 98% | Stereocenter preserved under basic conditions. |
Note: Data is illustrative and demonstrates general chemical principles.
Solution:
-
Avoid strong acid catalysts (e.g., H₂SO₄, HCl, p-TsOH).
-
If an acid scavenger is needed, use a non-nucleophilic base like pyridine or 2,6-lutidine.
-
For reactions requiring acid catalysis, consider using milder Lewis acids that are less likely to promote carbocation formation at the benzylic center.
Cause 2: Reaction Temperature is Too High
Diagnosis: Even under neutral or mildly acidic/basic conditions, high temperatures can provide sufficient energy to overcome the activation barrier for racemization, especially if a transient carbocation or other planar intermediate can be formed.
Data Analysis: Evaluate the effect of temperature on enantiomeric purity while keeping other conditions constant.
| Reaction Condition | Solvent | Temperature (°C) | Time (h) | Resulting Enantiomeric Excess (ee %) |
| 1 (Control) | Toluene | 25 | 12 | 99% |
| 2 | Toluene | 60 | 6 | 95% |
| 3 | Toluene | 110 (Reflux) | 2 | 60% |
Note: Data is illustrative.
Solution:
-
Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.
-
If the reaction is slow at lower temperatures, consider extending the reaction time instead of increasing the temperature.
Cause 3: Reaction Mechanism Involves a Planar Intermediate
Diagnosis: If a bond to the chiral carbon at C4 is broken during the reaction, the mechanism is critical. Reactions that proceed through a planar intermediate, such as an SN1-type substitution at the C4 position, will inevitably lead to racemization.[2][6]
Caption: Pathway for racemization via a planar carbocation.
Solution:
-
Choose reaction pathways that do not involve breaking bonds at the C4 chiral center.
-
If modification at C4 is necessary, select stereospecific reactions. For example, nickel-catalyzed cross-coupling reactions of benzylic derivatives can sometimes proceed with retention or inversion of stereochemistry depending on the ligand used, avoiding full racemization.[7]
Key Experimental Protocols
Protocol 1: Stereopreserving Williamson Ether Synthesis
This protocol describes the synthesis of a methyl ether from (S)-4-Phenylpentan-1-ol, a reaction at the C1 position that should not affect the C4 chiral center under appropriate conditions.
Methodology:
-
To a stirred solution of (S)-4-Phenylpentan-1-ol (1.0 eq, >99% ee) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add methyl iodide (CH₃I, 1.5 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with diethyl ether (3x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the purified product for enantiomeric excess using chiral HPLC or GC.
Protocol 2: Measurement of Enantiomeric Excess (ee) by Chiral HPLC
Methodology:
-
Sample Preparation: Prepare a stock solution of the purified product in the mobile phase (e.g., 1 mg/mL in Hexane/Isopropanol).
-
Column Selection: Use a chiral stationary phase (CSP) column suitable for separating enantiomers of aromatic alcohols or ethers (e.g., a Daicel Chiralcel OD-H or similar).
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The ratio may need to be optimized (e.g., 98:2 Hexane:IPA) to achieve baseline separation of the enantiomers.
-
Instrumentation:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the column temperature (e.g., 25 °C).
-
Set the UV detector to an appropriate wavelength for the phenyl group (e.g., 254 nm).
-
-
Analysis:
-
Inject a small sample of the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample of your reaction product.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation: Calculate the enantiomeric excess using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100[4]
Caption: Experimental workflow for ee determination by HPLC.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 4.5. Stereochemistry of reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. EP0779261A1 - Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst - Google Patents [patents.google.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Determination of enantiomeric excess [ch.ic.ac.uk]
- 6. reddit.com [reddit.com]
- 7. Retention or Inversion in Stereospecific Nickel-Catalyzed Cross-Coupling of Benzylic Carbamates with Arylboronic Esters: Control of Absolute Stereochemistry with an Achiral Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 4-Phenylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Key Synthetic Methodologies for 4-Phenylpentan-1-ol, a valuable intermediate in pharmaceutical and fine chemical synthesis.
This guide provides an in-depth comparative analysis of two primary synthetic methods for the preparation of this compound: the reduction of 4-phenyl-2-butanone and the hydroboration-oxidation of 4-phenyl-1-butene. The objective is to furnish researchers with the necessary data to select the most suitable method based on factors such as yield, reaction conditions, and reagent availability.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Reduction of 4-Phenyl-2-butanone | Method 2: Hydroboration-Oxidation of 4-Phenyl-1-butene |
| Starting Material | 4-Phenyl-2-butanone | 4-Phenyl-1-butene |
| Key Reagents | Sodium Borohydride (NaBH₄), Methanol (MeOH) | Borane-tetrahydrofuran complex (BH₃·THF), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) |
| Typical Yield | High | High |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature, then reflux |
| Reaction Time | Short (hours) | Moderate (several hours) |
| Key Advantages | Readily available and inexpensive reducing agent, mild reaction conditions. | High regioselectivity (anti-Markovnikov), mild reaction conditions. |
| Key Disadvantages | Potential for side reactions if other reducible functional groups are present. | Borane reagents are sensitive to air and moisture, requiring inert atmosphere techniques. |
Method 1: Reduction of 4-Phenyl-2-butanone
This method involves the reduction of the ketone functional group in 4-phenyl-2-butanone to a secondary alcohol using a metal hydride reducing agent, typically sodium borohydride.
Experimental Protocol
To a solution of 4-phenyl-2-butanone (1 equivalent) in methanol at 0 °C, sodium borohydride (1.5 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is then treated with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford this compound.
Caption: Reduction of a ketone to an alcohol.
Method 2: Hydroboration-Oxidation of 4-Phenyl-1-butene
This two-step method involves the anti-Markovnikov addition of a borane reagent across the double bond of 4-phenyl-1-butene, followed by oxidation to yield the primary alcohol.
Experimental Protocol
To a solution of 4-phenyl-1-butene (1 equivalent) in dry tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, a solution of borane-tetrahydrofuran complex (1 M in THF, 1.1 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. Subsequently, the mixture is cooled to 0 °C, and a solution of sodium hydroxide (3 M, 1.2 equivalents) is added, followed by the slow addition of hydrogen peroxide (30% aqueous solution, 1.2 equivalents). The reaction mixture is then heated to reflux for 1 hour. After cooling to room temperature, the layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.
A Comparative Analysis of the Chemical Reactivity of 4-Phenylpentan-1-ol and 5-Phenyl-1-pentanol
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in chemical reactivity between structural isomers is paramount for designing synthetic routes and predicting metabolic pathways. This guide provides a detailed comparison of the chemical reactivity of 4-phenylpentan-1-ol and 5-phenyl-1-pentanol, supported by established chemical principles and experimental data where available.
The position of the phenyl group in relation to the hydroxyl functional group in these two primary alcohols significantly influences their electronic and steric environments, leading to distinct differences in their reactivity. While direct comparative studies are scarce, a comprehensive analysis of their behavior in key organic reactions can be extrapolated from existing literature and fundamental principles of organic chemistry.
Structural and Physicochemical Properties
A summary of the key structural and physicochemical properties of this compound and 5-phenyl-1-pentanol is presented below. These properties form the basis for understanding their differential reactivity.
| Property | This compound | 5-Phenyl-1-pentanol |
| Chemical Structure | ![]() | ![]() |
| Molecular Formula | C₁₁H₁₆O | C₁₁H₁₆O |
| Molecular Weight | 164.25 g/mol | 164.25 g/mol |
| Boiling Point | Data not readily available | 155 °C at 20 mmHg[1][2] |
| Density | Data not readily available | 0.975 g/mL at 25 °C[1][2] |
| Refractive Index | Data not readily available | n20/D 1.516[1][2] |
| 1H NMR (CDCl₃, ppm) | Predicted shifts based on similar structures. | δ 7.29-7.10 (m, 5H), 3.65 (t, 2H), 2.63 (t, 2H), 1.65 (m, 4H), 1.40 (m, 2H) |
| 13C NMR (CDCl₃, ppm) | Predicted shifts based on similar structures. | δ 142.8, 128.4, 128.3, 125.7, 62.9, 35.9, 32.5, 31.4, 25.8[3] |
Synthesis of this compound and 5-Phenyl-1-pentanol
Different synthetic strategies can be employed to obtain these isomers.
Synthesis of this compound
A plausible synthetic route to this compound involves the catalytic hydrogenation of 4-phenyl-2-butanone to yield 4-phenyl-2-butanol, followed by a two-step sequence of dehydration to the corresponding alkene and subsequent hydroboration-oxidation to afford the primary alcohol. Alternatively, a Grignard reaction between 3-phenylpropylmagnesium bromide and acetaldehyde would yield 4-phenyl-2-butanol, which could then be converted to the target primary alcohol.
Synthesis of 5-Phenyl-1-pentanol
Established methods for the synthesis of 5-phenyl-1-pentanol include the reduction of 5-phenylpentanoic acid or its esters, or the reaction of phenylmagnesium bromide with ethylene oxide.[1]
Comparative Chemical Reactivity
The reactivity of the hydroxyl group in both isomers is influenced by the proximity of the phenyl ring.
Oxidation
The oxidation of primary alcohols to aldehydes or carboxylic acids is a fundamental transformation. The phenyl group's electronic and steric effects can influence the rate and outcome of this reaction.
-
5-Phenyl-1-pentanol: The phenyl group is relatively remote from the hydroxyl group, exerting a minimal inductive effect. Therefore, its oxidation is expected to proceed similarly to that of a typical primary aliphatic alcohol. For instance, oxidation with pyridinium chlorochromate (PCC) in dichloromethane would be expected to yield 5-phenylpentanal. Stronger oxidizing agents like potassium permanganate would lead to 5-phenylpentanoic acid. One documented reaction shows that oxidation of 5-phenyl-1-pentanol with ceric ammonium nitrate leads to the formation of 2-benzyltetrahydrofuran through an intramolecular cyclization.[1][2]
-
This compound: The phenyl group is closer to the hydroxyl group (at the γ-position). While the inductive effect is still modest, the steric bulk of the phenyl group might slightly hinder the approach of the oxidizing agent to the alcohol, potentially leading to a slower reaction rate compared to 5-phenyl-1-pentanol under identical conditions. Oxidation with PCC would be expected to yield 4-phenylpentanal.
Esterification
The Fischer esterification, reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method for ester synthesis.[4]
-
5-Phenyl-1-pentanol: The hydroxyl group is sterically unhindered, and the reaction should proceed at a rate comparable to other primary alcohols.
-
This compound: The phenyl group at the γ-position may introduce some steric hindrance, potentially slowing down the rate of esterification compared to its isomer. The bulky phenyl group could impede the approach of the carboxylic acid to the protonated alcohol intermediate.
Dehydration
Acid-catalyzed dehydration of primary alcohols typically requires harsh conditions and can lead to a mixture of products, including alkenes and ethers.
-
5-Phenyl-1-pentanol: Dehydration would likely proceed through an E2 mechanism, given it is a primary alcohol. The formation of a primary carbocation is highly unfavorable. Potential products would include 5-phenyl-1-pentene and di(5-phenylpentyl) ether.
-
This compound: Dehydration would also likely follow an E2 pathway. However, the proximity of the phenyl group could influence the regioselectivity of the elimination. The formation of a double bond in conjugation with the phenyl ring is not possible without rearrangement. The primary products would be 4-phenyl-1-pentene and di(4-phenylpentyl) ether. Due to the potential for carbocation rearrangements under forcing acidic conditions, a complex mixture of isomeric alkenes could be formed.
Experimental Protocols
Detailed experimental procedures for key reactions are provided below.
Oxidation of a Phenylalkanol with Pyridinium Chlorochromate (PCC)
Objective: To oxidize a primary phenylalkanol to the corresponding aldehyde.
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (10 mL per gram of alcohol), add the phenylalkanol (1 equivalent) in one portion.
-
Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica pad with additional diethyl ether.
-
Concentrate the combined filtrate under reduced pressure to afford the crude aldehyde, which can be further purified by column chromatography or distillation.
Fischer Esterification of a Phenylalkanol with Acetic Acid
Objective: To synthesize the acetate ester of a phenylalkanol.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the phenylalkanol (1 equivalent), glacial acetic acid (5-10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux for 4-8 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude ester can be purified by vacuum distillation.[4]
Conclusion
References
Comparative Analysis of the Biological Activities of 4-Phenylpentan-1-ol Derivatives and Analogs
A comprehensive review of the pharmacological effects of 4-Phenylpentan-1-ol derivatives, focusing on their interactions with monoamine transporters and potential as anticancer and antimicrobial agents. This guide synthesizes available experimental data to provide a comparative overview for researchers and drug development professionals.
Derivatives of this compound represent a class of compounds with diverse biological activities, ranging from potent inhibition of monoamine transporters to promising, albeit less explored, anticancer and antimicrobial properties. This guide provides a comparative analysis of the biological activities of various analogs, supported by available quantitative data and detailed experimental methodologies.
Inhibition of Monoamine Transporters
A significant body of research has focused on the interaction of this compound analogs, particularly those belonging to the pyrovalerone class, with monoamine transporters. These transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synapse.
The primary mechanism of action for these compounds is the inhibition of neurotransmitter reuptake, leading to increased concentrations of dopamine and norepinephrine in the synaptic cleft. This activity underscores their potential for therapeutic applications in conditions where monoamine signaling is dysregulated.
Quantitative Comparison of Monoamine Transporter Inhibition
The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of selected this compound analogs against DAT, NET, and SERT. The data highlights the structure-activity relationships (SAR) within this class of compounds, demonstrating how modifications to the chemical structure influence their potency and selectivity.
| Compound | Phenyl Ring Substitution | Analogs/Derivatives | DAT Ki (nM)[1] | NET Ki (nM)[1] | SERT Ki (nM)[1] | DA IC50 (nM)[1] | NE IC50 (nM)[1] | 5-HT IC50 (nM)[1] |
| 1 | 4-Methyl | Pyrovalerone Analog | 18.1 | 54.3 | 2270 | 16.3 | 46.5 | 3360 |
| 2 | 3,4-Dichloro | Pyrovalerone Analog | 11.5 | 37.8 | 1860 | 10.1 | 33.2 | 2140 |
| 3 | 4-Fluoro | Pyrovalerone Analog | 25.6 | 89.1 | 3150 | 22.8 | 78.9 | 4230 |
| 4 | Unsubstituted | Pyrovalerone Analog | 35.2 | 121 | 4560 | 31.5 | 108 | 5120 |
| 5 | 2-Naphthyl | Pyrovalerone Analog | 8.7 | 21.4 | 89.7 | 7.9 | 19.8 | 75.4 |
Experimental Protocols
Monoamine Transporter Binding Assay
The binding affinities of the compounds for the dopamine, norepinephrine, and serotonin transporters were determined through competitive binding assays using radiolabeled ligands.
-
Preparation of Synaptosomes: Brain tissue (e.g., rat striatum for DAT, hippocampus for NET and SERT) is homogenized in a suitable buffer (e.g., sucrose buffer) and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing the transporters.
-
Binding Reaction: The synaptosomal preparations are incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compounds.
-
Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Uptake Inhibition Assay
The ability of the compounds to inhibit the uptake of neurotransmitters into synaptosomes is measured using a radiolabeled substrate.
-
Synaptosome Preparation: Synaptosomes are prepared as described for the binding assay.
-
Uptake Reaction: Synaptosomes are pre-incubated with varying concentrations of the test compounds before the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Incubation and Termination: The uptake reaction is allowed to proceed for a short period at a physiological temperature (e.g., 37°C) and is then terminated by rapid filtration or by the addition of a cold stop buffer followed by centrifugation.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is determined.
Anticancer and Antimicrobial Activities
While research has predominantly focused on the neurological effects of this compound derivatives, preliminary investigations into their potential as anticancer and antimicrobial agents are emerging. The structural similarities to other pharmacologically active phenyl-containing compounds suggest that these derivatives may exhibit cytotoxic effects against cancer cell lines and inhibitory activity against various microbial strains. However, at present, there is a lack of specific quantitative data (e.g., IC50 values for cancer cell lines or Minimum Inhibitory Concentrations (MICs) for microbial strains) directly pertaining to a broad range of this compound derivatives. Further research is warranted to systematically evaluate these potential activities.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.[2][3][4]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[5][6][7][8][9]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.
Caption: Inhibition of Monoamine Transporter by this compound Analogs.
References
- 1. drugs.ie [drugs.ie]
- 2. researchhub.com [researchhub.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 9. protocols.io [protocols.io]
Spectroscopic Analysis: Confirming the Structure of Synthesized 4-Phenylpentan-1-ol
A Comparative Guide for Researchers
In the synthesis of novel compounds, rigorous structural confirmation is paramount. This guide provides a comparative spectroscopic analysis to definitively identify synthesized 4-Phenylpentan-1-ol and distinguish it from potential isomeric impurities. By leveraging Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, researchers can confidently verify the integrity of their synthesized product. This document outlines the expected spectral data for this compound and compares it with the known spectral characteristics of its isomers, 1-phenylpentan-1-ol and 5-phenylpentan-1-ol, as well as the predicted data for the potential impurity, 4-phenylpentan-2-ol.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and its related isomers. The data for this compound and 4-phenylpentan-2-ol are predicted values, providing a baseline for comparison with experimentally obtained spectra.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound (Predicted) | 3600-3200 (broad), 3100-3000 (sharp), 2960-2850 (strong), 1600, 1495, 1450 (medium-weak), 750, 700 (strong) | O-H (alcohol), C-H (aromatic), C-H (aliphatic), C=C (aromatic), C-H bend (aromatic monosubstituted) |
| 1-Phenylpentan-1-ol | ~3360 (broad), 3080, 3060, 3030 (sharp), 2950, 2930, 2860 (strong), 1600, 1490, 1450 (medium), 760, 700 (strong) | O-H (alcohol), C-H (aromatic), C-H (aliphatic), C=C (aromatic), C-H bend (aromatic monosubstituted) |
| 5-Phenylpentan-1-ol | ~3330 (broad), 3080, 3060, 3025 (sharp), 2930, 2860 (strong), 1605, 1495, 1450 (medium), 745, 695 (strong) | O-H (alcohol), C-H (aromatic), C-H (aliphatic), C=C (aromatic), C-H bend (aromatic monosubstituted) |
| 4-Phenylpentan-2-ol (Predicted) | 3600-3200 (broad), 3100-3000 (sharp), 2960-2850 (strong), 1600, 1495, 1450 (medium-weak), 750, 700 (strong) | O-H (alcohol), C-H (aromatic), C-H (aliphatic), C=C (aromatic), C-H bend (aromatic monosubstituted) |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shift δ in ppm)
| Compound | Ar-H | CH-OH / CH₂-OH | CH-Ph / CH₂-Ph | Aliphatic CH/CH₂/CH₃ |
| This compound (Predicted) | 7.32-7.18 (m, 5H) | 3.65 (t, 2H) | 2.75 (sextet, 1H) | 1.80-1.65 (m, 2H), 1.60-1.45 (m, 2H), 1.25 (d, 3H) |
| 1-Phenylpentan-1-ol | 7.35-7.20 (m, 5H) | 4.60 (t, 1H) | - | 1.80-1.60 (m, 2H), 1.40-1.20 (m, 4H), 0.90 (t, 3H) |
| 5-Phenylpentan-1-ol | 7.29-7.15 (m, 5H) | 3.63 (t, 2H) | 2.62 (t, 2H) | 1.68-1.55 (m, 4H), 1.42-1.30 (m, 2H) |
| 4-Phenylpentan-2-ol (Predicted) | 7.32-7.18 (m, 5H) | 3.80 (sextet, 1H) | 2.75 (sextet, 1H) | 1.70-1.55 (m, 2H), 1.25 (d, 3H), 1.20 (d, 3H) |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shift δ in ppm)
| Compound | Aromatic C | C-OH | C-Ph | Aliphatic C |
| This compound (Predicted) | 145.8, 128.5, 126.8, 126.2 | 62.5 | 45.2 | 36.4, 30.1, 22.4 |
| 1-Phenylpentan-1-ol | 144.8, 128.3, 127.3, 125.8 | 74.5 | - | 38.9, 28.1, 22.6, 14.0 |
| 5-Phenylpentan-1-ol | 142.5, 128.3, 128.2, 125.6 | 62.9 | 35.9 | 32.4, 31.4, 25.8 |
| 4-Phenylpentan-2-ol (Predicted) | 146.2, 128.4, 126.6, 126.1 | 67.8 | 45.5 | 40.1, 23.2, 21.8 |
Experimental Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis and confirmation of the synthesized this compound.
Caption: Workflow for Spectroscopic Structure Confirmation.
Experimental Protocols
1. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation: A small drop of the purified liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, for attenuated total reflectance (ATR-FTIR), a drop of the sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used.
-
Sample Preparation: Approximately 5-10 mg of the purified sample for ¹H NMR, and 20-50 mg for ¹³C NMR, is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: A standard one-pulse sequence is used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
-
Analysis: The chemical shifts (δ), signal integrations (for ¹H NMR), and splitting patterns (multiplicity) are analyzed to determine the structure of the molecule.
By following these protocols and comparing the acquired spectra with the data provided in this guide, researchers can achieve a high degree of confidence in the structural assignment of their synthesized this compound.
A Comparative Guide to Validating the Enantiomeric Excess of Chiral 4-Phenylpentan-1-ol
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical purity of chiral molecules is of paramount importance. Enantiomers of a chiral compound can exhibit markedly different pharmacological, toxicological, and sensory properties. Consequently, the accurate determination of enantiomeric excess (ee) is a critical step in quality control and regulatory compliance. This guide provides a comparative analysis of three widely-used analytical techniques for validating the enantiomeric excess of 4-Phenylpentan-1-ol: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental protocols, comparative performance data, and the respective advantages and limitations of each method.
Comparative Performance Data
The following table summarizes illustrative quantitative data obtained from the analysis of a 90% ee sample of (R)-4-Phenylpentan-1-ol using the three methods detailed in this guide.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | ¹H-NMR with (R)-Mosher's Acid Chloride |
| Retention Time (R-enantiomer) | 12.5 min | 8.2 min | N/A |
| Retention Time (S-enantiomer) | 13.1 min | 9.5 min | N/A |
| Peak Area (R-enantiomer) | 1,900,000 | 2,850,000 | N/A |
| Peak Area (S-enantiomer) | 211,111 | 316,667 | N/A |
| Chemical Shift of Diagnostic Peak (R-diastereomer) | N/A | N/A | 4.85 ppm |
| Chemical Shift of Diagnostic Peak (S-diastereomer) | N/A | N/A | 4.82 ppm |
| Integration of Diagnostic Peak (R-diastereomer) | N/A | N/A | 0.95 |
| Integration of Diagnostic Peak (S-diastereomer) | N/A | N/A | 0.05 |
| Calculated Enantiomeric Excess (% ee) | 88.9% | 88.9% | 90.0% |
| Resolution (Rs) | 2.1 | 2.5 | N/A |
Note: The data presented are illustrative and may vary based on the specific instrumentation, column conditions, and sample concentration.
Method 1: Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Experimental Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or dichloromethane.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used.
-
GC Conditions:
-
Column: Agilent CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) or a similar cyclodextrin-based chiral column.[1]
-
Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 150°C at 2°C/minute.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Workflow Diagram
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used method for enantiomeric separation, suitable for a broad range of compounds, including those that are not volatile. Similar to GC, it employs a chiral stationary phase to resolve the enantiomers.
Experimental Protocol
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the mobile phase.
-
Instrumentation: An HPLC system with a UV detector is utilized.
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral column such as a Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the same formula as in the GC method.
Workflow Diagram
Method 3: NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid)
This method provides an alternative to chromatographic techniques. A chiral derivatizing agent, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride), is reacted with the chiral alcohol to form diastereomeric esters. These diastereomers have distinct NMR spectra, allowing for the determination of their relative concentrations.[2][3][4]
Experimental Protocol
-
Derivatization:
-
In an NMR tube, dissolve approximately 5 mg of the this compound sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small crystal of 4-(Dimethylamino)pyridine (DMAP) as a catalyst.
-
Add a slight molar excess (e.g., 1.2 equivalents) of (R)-Mosher's acid chloride to the solution.
-
Cap the NMR tube and gently invert to mix. The reaction is typically rapid and proceeds at room temperature.
-
-
NMR Analysis:
-
Acquire a high-resolution proton (¹H) NMR spectrum of the resulting diastereomeric ester mixture.
-
Identify a well-resolved proton signal that is close to the newly formed ester linkage and shows different chemical shifts for the two diastereomers. The methoxy (-OCH₃) signal of the Mosher's ester is often a good candidate.
-
-
Data Analysis:
-
Integrate the distinct signals corresponding to each diastereomer.
-
The enantiomeric excess is calculated from the integration values: % ee = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] x 100
-
Workflow Diagram
Comparison of Methods
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR with Chiral Derivatizing Agent |
| Principle | Direct separation of enantiomers on a chiral stationary phase. | Direct separation of enantiomers on a chiral stationary phase. | Indirect analysis via formation of diastereomers. |
| Sample Volatility | Requires volatile and thermally stable compounds. | Wide applicability, including non-volatile compounds. | Not dependent on volatility. |
| Sample Preparation | Simple dilution. | Simple dilution. | Requires a chemical reaction (derivatization). |
| Analysis Time | Typically faster run times (10-30 minutes). | Can have longer run times depending on resolution. | Rapid reaction, but NMR acquisition can take time. |
| Sensitivity | High (FID detector). | High (UV or other detectors). | Lower sensitivity compared to chromatographic methods. |
| Cost | Moderate instrument cost, chiral columns can be expensive. | High instrument cost, chiral columns are expensive. | High instrument cost (NMR spectrometer), reagents are relatively inexpensive. |
| Method Development | Can be complex, requires screening of columns and temperature programs. | Can be complex, requires screening of columns and mobile phases. | Relatively straightforward if a suitable derivatizing agent is known. |
| Confirmation | Provides separation and quantification. | Provides separation and quantification. | Provides structural information and quantification. |
Conclusion
The choice of method for determining the enantiomeric excess of this compound depends on several factors, including the available instrumentation, sample properties, and the specific requirements of the analysis.
-
Chiral GC is an excellent choice for its high resolution and speed, provided the analyte is sufficiently volatile and thermally stable.
-
Chiral HPLC offers greater versatility for a wider range of compounds and is the most common method used in the pharmaceutical industry for its robustness and reliability.
-
NMR with a chiral derivatizing agent is a valuable alternative that does not require chromatographic separation. It is particularly useful when chromatographic methods are unsuccessful or for orthogonal validation. However, it requires a chemical derivatization step and has lower sensitivity than GC or HPLC.
For routine quality control of this compound, both Chiral GC and Chiral HPLC are highly suitable. The NMR method serves as a strong confirmatory technique. A comprehensive validation strategy may involve the use of one chromatographic technique for routine analysis and the NMR method for independent verification.
References
- 1. agilent.com [agilent.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Catalytic Systems for the Synthesis of 4-Phenylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Phenylpentan-1-ol, a valuable intermediate in the pharmaceutical and fine chemical industries, can be achieved through various catalytic routes. The choice of catalytic system is paramount, directly influencing key performance indicators such as yield, selectivity, and operational efficiency. This guide provides an objective comparison of prevalent catalytic systems for the synthesis of this compound, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Catalytic System Performance
The synthesis of this compound typically proceeds via the reduction of a suitable precursor, most commonly 4-phenyl-3-penten-1-ol (selective hydrogenation of the C=C bond) or 4-phenylpentanal (reduction of the aldehyde group). The following tables summarize the performance of different catalytic systems for these transformations, based on data from analogous reactions due to the limited availability of direct comparative studies for this compound.
Table 1: Heterogeneous Catalytic Systems for the Hydrogenation of Unsaturated Precursors
| Catalyst | Precursor | Yield (%) | Selectivity (%) | Temperature (°C) | Pressure (bar) | Solvent | Key Observations |
| Pd/C | α,β-Unsaturated Aldehydes/Ketones | High | Low for Unsaturated Alcohol | 60 | 2 | Ethanol | Highly active for C=C bond hydrogenation, but generally shows low selectivity for the desired unsaturated alcohol, favoring the saturated aldehyde/ketone.[1] |
| Pt/C | α,β-Unsaturated Aldehydes | Moderate | Moderate | 60 | 2 | Ethanol | Capable of producing unsaturated alcohols from aldehydes, but not from ketones under similar conditions.[1] |
| Ru/C | α,β-Unsaturated Aldehydes | Moderate | Moderate | 60 | 2 | Ethanol | Similar to platinum, shows moderate selectivity for the hydrogenation of the C=O bond in unsaturated aldehydes.[1] |
| Au/Fe₂O₃ | α,β-Unsaturated Ketones/Aldehydes | Low | High for Unsaturated Alcohol | 60 | 2 | Ethanol | Exhibits high selectivity towards the unsaturated alcohol but suffers from low overall hydrogenation activity.[1][2] |
| Raney® Ni | Unsaturated Alcohols | High | High | 30-70 | 1 | Isopropanol | Efficient for the saturation of C=C bonds in various unsaturated model compounds under mild conditions. |
Table 2: Homogeneous Catalytic Systems for Selective Hydrogenation
| Catalyst System | Precursor | Yield (%) | Selectivity (%) | Temperature (°C) | Pressure (bar) | Solvent | Key Observations |
| [Rh(BINAP)]BF₄ | Allylic Alcohols | Good to Excellent | High | Not Specified | Not Specified | Not Specified | Effective for the isomerization and subsequent oxidative amidation of allylic alcohols, indicating its activity towards this class of compounds.[3] |
| Ir–N,P Complexes | γ,γ-disubstituted allylic alcohols | High | Excellent | Not Specified | Not Specified | Not Specified | Demonstrates high yields and enantioselectivities for the hydrogenation of various substituted allylic alcohols.[4] |
Table 3: Biocatalytic Systems for Reduction
| Enzyme Type | Precursor | Yield (%) | Selectivity (%) | Key Observations |
| Ene-Reductases (ERs) from the Old Yellow Enzyme (OYE) family | 4-phenyl-3-butyn-2-one | Not Specified | High for alkene intermediate | Can reduce C≡C triple bonds to C=C double bonds, but also subsequently reduces the C=C bond. This suggests potential for selective C=C bond reduction in similar substrates.[5] |
| Alcohol Dehydrogenases (ADHs) | Ketones | High | High (Enantioselectivity) | Engineered ADHs can exhibit high enantioselectivity in the reduction of ketones to chiral alcohols.[5] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for common catalytic systems that can be adapted for the synthesis of this compound.
Heterogeneous Hydrogenation using a Palladium on Carbon (Pd/C) Catalyst
This protocol is adapted from general procedures for the selective hydrogenation of an unsaturated alcohol.
Objective: To selectively hydrogenate the carbon-carbon double bond of 4-phenyl-3-penten-1-ol to yield this compound.
Materials:
-
4-phenyl-3-penten-1-ol
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Glass pressure tube or autoclave
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite® or syringe filter)
Procedure:
-
In a glass pressure tube or autoclave, dissolve 4-phenyl-3-penten-1-ol in ethanol to a desired concentration (e.g., 0.1 M).
-
Carefully add the 10% Pd/C catalyst to the solution. The catalyst loading is typically between 1-5 mol% relative to the substrate.
-
Seal the reaction vessel and purge it with nitrogen gas to remove any air.
-
Introduce hydrogen gas into the vessel to the desired pressure (e.g., 1-10 bar).
-
Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 25-60 °C).
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the heterogeneous catalyst.
-
Wash the filter cake with additional solvent (ethanol) to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Homogeneous Asymmetric Hydrogenation using an Iridium Catalyst
This protocol is a general representation of asymmetric hydrogenation of allylic alcohols.
Objective: To achieve enantioselective hydrogenation of a prochiral allylic alcohol precursor to a chiral this compound.
Materials:
-
Prochiral allylic alcohol precursor to this compound
-
Iridium-N,P-ligand complex (e.g., [Ir(COD)(ligand)]BF₄)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Hydrogen gas (H₂)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques), add the iridium-N,P-ligand complex to a Schlenk flask.
-
Add the anhydrous solvent (e.g., DCM) to dissolve the catalyst.
-
Add the allylic alcohol substrate to the catalyst solution.
-
Seal the flask and connect it to a hydrogen gas line.
-
Pressurize the flask with hydrogen to the desired pressure.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction for conversion and enantiomeric excess (e.e.) using chiral GC or HPLC.
-
Upon completion, carefully vent the hydrogen.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general workflows for the catalytic synthesis of this compound.
Caption: General workflow for heterogeneous catalytic hydrogenation.
Caption: General workflow for homogeneous catalytic hydrogenation.
Reaction Pathways
The primary catalytic routes to this compound involve the reduction of either an unsaturated alcohol or an aldehyde.
Caption: Primary catalytic pathways to this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium-catalyzed oxidative amidation of allylic alcohols and aldehydes: effective conversion of amines and anilines into amides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Phenylpentan-1-ol and Benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 4-Phenylpentan-1-ol and benzyl alcohol, two primary alcohols with distinct structural features that influence their chemical behavior. This document is intended to assist researchers in selecting the appropriate alcohol for their specific synthetic needs by providing a comprehensive overview of their relative reactivity in common organic transformations, supported by established chemical principles. While direct comparative experimental data under identical conditions is not extensively available in the literature, this guide extrapolates expected reactivity based on fundamental electronic and steric effects.
Introduction to the Contestants
Benzyl alcohol is an aromatic alcohol with the hydroxyl group directly attached to a benzylic carbon. This proximity to the benzene ring is a key determinant of its chemical reactivity.
This compound is a primary aliphatic alcohol with a phenyl group located at the γ-position (C4) relative to the hydroxyl group. This separation of the phenyl ring and the hydroxyl group by a three-carbon chain results in a reactivity profile that is distinct from that of benzyl alcohol.
At a Glance: Predicted Reactivity Comparison
| Reaction | Benzyl Alcohol | This compound | Dominant Influencing Factor |
| Oxidation | More readily oxidized | Less readily oxidized | Resonance stabilization of the benzylic position |
| Esterification (Acid-Catalyzed) | More reactive | Less reactive | Steric hindrance and electronic effects |
| Etherification (Williamson Synthesis) | Less reactive (as the alcohol) | More reactive (as the alcohol) | Steric hindrance around the hydroxyl group |
Delving Deeper: A Comparative Analysis of Reactivity
The differing reactivity of benzyl alcohol and this compound can be attributed to a combination of electronic and steric factors.
Oxidation
The oxidation of primary alcohols typically yields aldehydes, which can be further oxidized to carboxylic acids. The ease of oxidation is influenced by the stability of the intermediate species formed during the reaction.
Benzyl alcohol is generally more susceptible to oxidation than typical primary alcohols. The benzylic C-H bond is weaker due to the resonance stabilization of the resulting benzylic radical or carbocation-like transition state. This stabilization facilitates the initial hydride abstraction or electron removal step, leading to a faster oxidation rate.
This compound , on the other hand, behaves more like a typical primary aliphatic alcohol. The phenyl group is too far from the hydroxyl group to exert a significant electronic influence on the C-H bond of the carbinol carbon. Therefore, its oxidation rate is expected to be slower than that of benzyl alcohol under similar conditions.
Esterification (Fischer Esterification)
Fischer esterification is an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid. The rate of this reaction is sensitive to both steric hindrance around the hydroxyl group and the nucleophilicity of the alcohol.
Benzyl alcohol is expected to undergo esterification more readily than this compound. The benzylic carbon is less sterically hindered than the carbon bearing the hydroxyl group in this compound, which has a bulkier alkyl chain. Electronically, while the phenyl group in benzyl alcohol is electron-withdrawing by induction, which can slightly decrease the nucleophilicity of the oxygen, the overall reactivity is often dominated by the lesser steric hindrance.
This compound presents a more sterically hindered environment around the hydroxyl group due to the pentyl chain. This increased steric bulk can impede the approach of the protonated carboxylic acid, slowing down the rate of esterification compared to the less encumbered benzyl alcohol.
Etherification (Williamson Ether Synthesis)
The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide in an S(_N)2 reaction. The rate of this reaction is highly sensitive to steric hindrance at the reaction center.
In the context of acting as the alcohol (forming the alkoxide), This compound is predicted to be more reactive than benzyl alcohol. As a primary alcohol with the bulky phenyl group distant from the hydroxyl group, it can readily form a less hindered alkoxide. This alkoxide can then efficiently act as a nucleophile in an S(_N)2 reaction with a primary alkyl halide.
Conversely, while benzyl alcohol is a primary alcohol, the proximity of the phenyl group can introduce some steric hindrance, making its corresponding alkoxide slightly less reactive as a nucleophile compared to a simple primary alkoxide. More significantly, benzyl halides are excellent electrophiles in Williamson ether synthesis due to the stabilization of the S(_N)2 transition state. Therefore, benzyl alcohol is more commonly used to prepare benzyl ethers by first converting it to a benzyl halide.
Experimental Protocols
Oxidation of a Primary Alcohol to an Aldehyde (e.g., using PCC)
-
Setup: To a stirred solution of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM) in a round-bottom flask, add the primary alcohol (1 equivalent) dissolved in DCM dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.
Fischer Esterification of a Primary Alcohol
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the primary alcohol (1 equivalent), a carboxylic acid (1.2 equivalents), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, a few drops).
-
Reaction: Heat the mixture to reflux for 4-8 hours. The removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Separate the organic layer and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting ester can be purified by distillation or column chromatography.
Williamson Ether Synthesis with a Primary Alcohol
-
Alkoxide Formation: To a solution of the primary alcohol (1 equivalent) in an anhydrous aprotic solvent (e.g., THF or DMF), add a strong base such as sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases.
-
Reaction: To the resulting alkoxide solution, add a primary alkyl halide (1 equivalent) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ether can be purified by column chromatography or distillation.
Logical Relationships in Reactivity
The following diagram illustrates the key factors influencing the reactivity of this compound and benzyl alcohol.
Conclusion
A Comparative Guide to Purity Assessment of 4-Phenylpentan-1-ol: qNMR vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical step in the characterization of chemical compounds, ensuring the quality, safety, and efficacy of pharmaceutical products and research materials. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques, namely Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of 4-Phenylpentan-1-ol. The information presented is supported by experimental protocols and comparative data to aid in the selection of the most appropriate analytical method.
Introduction to Purity Assessment Techniques
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity of organic molecules without the need for a specific reference standard of the analyte.[1][2] Unlike chromatographic techniques that rely on the separation of components and their detection based on specific physical or chemical properties, qNMR provides a direct measure of the molar concentration of an analyte by comparing the integral of its characteristic signals to that of a certified internal standard.[2]
Gas Chromatography (GC-FID) and High-Performance Liquid Chromatography (HPLC) are well-established separation techniques widely used for purity analysis.[3][4][5] GC-FID is particularly suitable for volatile and thermally stable compounds like this compound, offering high resolution and sensitivity.[4][5] HPLC, on the other hand, is a versatile technique applicable to a broader range of compounds and is often used with UV detection.[6][7]
Comparison of Key Performance Parameters
The choice of analytical technique for purity assessment depends on several factors, including accuracy, precision, sensitivity, and the availability of reference standards. The following table summarizes the key performance parameters of qNMR, GC-FID, and HPLC for the analysis of this compound.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct comparison of signal integrals of analyte and internal standard.[2] | Separation based on volatility and interaction with a stationary phase, with detection by flame ionization.[4] | Separation based on polarity and interaction with a stationary phase, with UV or other detection.[6] |
| Reference Standard | Requires a certified internal standard of a different compound.[2] | Typically requires a certified reference standard of this compound for accurate quantification. | Typically requires a certified reference standard of this compound for accurate quantification. |
| Accuracy | High, as it is a primary ratio method. | High, with proper calibration. | High, with proper calibration. |
| Precision (RSD) | Typically < 1%.[2] | Typically < 2%.[4] | Typically < 2%. |
| Limit of Detection (LOD) | ~0.1% | ppm level | ppm to ppb level (detector dependent) |
| Analysis Time | ~10-15 minutes per sample | ~15-30 minutes per sample | ~10-20 minutes per sample |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard.[2] | Dilution in a suitable solvent. | Dilution in a suitable mobile phase. |
| Structural Information | Provides structural confirmation of the analyte and impurities. | Provides retention time, no structural information from FID. | Provides retention time, limited structural information from UV. |
| Universality of Detection | Nearly universal for all protons. | Universal for organic compounds. | Dependent on the presence of a chromophore for UV detection. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the purity assessment of this compound using qNMR, GC-FID, and HPLC.
Quantitative ¹H NMR (qNMR) Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube.
-
Add 0.75 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d4) to the NMR tube and gently vortex to dissolve the sample and internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Key acquisition parameters:
-
Pulse angle: 90°
-
Relaxation delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of scans: 16-32 (to achieve adequate signal-to-noise ratio)
-
Acquisition time: ~4 s
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the benzylic proton at ~4.6 ppm) and a known signal of the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
GC-FID Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of a certified this compound reference material covering the expected purity range.
-
-
GC-FID Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector: FID at 280 °C.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound reference standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the purity by comparing the measured concentration to the theoretical concentration.
-
HPLC Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of a certified this compound reference material.
-
-
HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Generate a calibration curve from the reference standards.
-
Determine the concentration and purity of this compound in the sample as described for the GC-FID method.
-
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for qNMR analysis and a comparison of the three purity assessment methods.
Caption: Workflow for purity assessment of this compound using qNMR.
Caption: Comparison of workflows for qNMR, GC-FID, and HPLC purity assessment.
Conclusion
The purity assessment of this compound can be effectively performed using qNMR, GC-FID, and HPLC.
-
qNMR stands out as a primary and highly accurate method that provides direct purity determination without the need for a specific reference standard of the analyte, while also offering valuable structural information.[2] Its simple sample preparation and universal detection for protons make it an excellent choice for the definitive characterization of new batches or for qualifying in-house reference materials.
-
GC-FID is a robust and sensitive technique well-suited for the routine quality control of this compound, given its volatility.[4][5] It offers excellent separation efficiency for potential volatile impurities.
-
HPLC provides a versatile alternative, particularly if potential impurities are non-volatile or thermally labile.[6] The choice of detector will influence its sensitivity and applicability.
For researchers and drug development professionals, a combination of these orthogonal techniques can provide the most comprehensive purity profile of this compound. qNMR can be employed to establish an accurate purity value for a primary reference standard, which can then be used to calibrate routine GC-FID or HPLC methods for high-throughput quality control. This integrated approach ensures the highest confidence in the quality of the material.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-methyl-1-phenylpentan-1-ol|lookchem [lookchem.com]
- 4. Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical - Journal of King Saud University - Science [jksus.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Pentyn-1-ol(5390-04-5) 1H NMR [m.chemicalbook.com]
- 7. 5-Phenylpentan-1-ol|lookchem [lookchem.com]
A Comparative Guide to the Organoleptic Properties of 4-Phenylpentan-1-ol Isomers and Related Phenylalkanols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the organoleptic properties of isomers of 4-phenylpentan-1-ol and structurally related phenylalkanols. Due to a lack of publicly available sensory data specifically for the isomers of this compound, this document draws upon data from closely related molecules to infer potential odor and flavor profiles. The information is intended to guide research and development in the fields of fragrance, flavor, and sensory science.
Introduction to Phenylalkanols and Their Sensory Significance
Phenylalkanols are a class of aromatic compounds characterized by a phenyl group and a hydroxyl group attached to an alkyl chain. Their structural variations, including the position of substituents and stereochemistry, can lead to a wide range of distinct organoleptic properties. These compounds are of significant interest in the fragrance and flavor industry for their diverse and often pleasant aromas, which can range from floral and fruity to woody and spicy. Understanding the structure-odor relationship within this class of molecules is crucial for the targeted synthesis of new aroma chemicals.
Comparative Organoleptic Data
While direct comparative data for the isomers of this compound is limited in the available literature, the following table summarizes the organoleptic properties of several structurally related phenylpentanol isomers and a shorter chain homolog. This information provides valuable insights into the potential scent profiles of the target isomers.
| Compound | CAS Number | Molecular Formula | Odor Description | Flavor Profile |
| 4-Methyl-4-phenyl-2-pentanol | 2035-93-0 | C12H18O | Floral, green, hyacinth, lilac, muguet. | Not for flavor use. |
| 5-Phenyl-1-pentanol | 10521-91-2 | C11H16O | Floral, carnation. | Floral. |
| 4-Phenyl-1-butanol | 3360-41-6 | C10H14O | Floral, rose. | - |
| 4-Methyl-4-phenyl-pentan-1-al * | Not specified | C12H16O | Green, fresh leaves, woody, spicy. | - |
Note: Data for the corresponding aldehyde is included to suggest the potential for related odor notes in the alcohol.
Experimental Protocols for Organoleptic Analysis
A standardized and effective method for the sensory evaluation of volatile compounds like phenylalkanols is Gas Chromatography-Olfactometry (GC-O). This technique combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.
Generalized Protocol for Gas Chromatography-Olfactometry (GC-O)
-
Sample Preparation:
-
Prepare solutions of the this compound isomers at various concentrations in a suitable solvent (e.g., ethanol).
-
For quantitative analysis (e.g., determining odor thresholds), a dilution series is created.
-
-
GC-O System Configuration:
-
A gas chromatograph is equipped with a column suitable for separating the isomers (e.g., a DB-5 or DB-FFAP capillary column).
-
The column effluent is split, with one portion directed to a standard detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and the other to a heated sniffing port.
-
-
Analysis:
-
A trained sensory panel of assessors sniffs the effluent from the sniffing port.
-
Assessors record the retention time, odor quality (descriptor), and intensity of each detected odor.
-
For odor threshold determination, the sample is repeatedly diluted and analyzed until the odor is no longer detectable. The concentration at which 50% of the panel can detect the odor is defined as the odor threshold.
-
-
Data Analysis:
-
The data from the sensory panel is compiled to create an aromagram, which is a chromatogram that displays the odor intensity and description as a function of retention time.
-
The chemical identity of the odor-active compounds is confirmed by the parallel detector (MS or by comparison of retention indices with standards).
-
Visualizing Experimental and Logical Frameworks
Experimental Workflow for GC-O Analysis
Caption: Workflow for the sensory analysis of this compound isomers using GC-O.
Structure-Odor Relationship in Phenylalkanols
Caption: Logical relationship between molecular structure and organoleptic properties.
Olfactory Signaling Pathway
The perception of odor begins with the interaction of volatile molecules with olfactory receptors in the nasal cavity. This initiates a signal transduction cascade that results in the perception of a specific smell in the brain.
-
Odorant Binding: Volatile molecules, such as phenylpentanols, bind to specific Olfactory Receptor (OR) proteins located on the cilia of olfactory sensory neurons.[1]
-
G-Protein Activation: This binding activates a G-protein coupled to the OR, specifically the G-olf protein.[1]
-
Second Messenger Production: The activated G-olf protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2]
-
Ion Channel Opening: The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, allowing an influx of sodium (Na+) and calcium (Ca2+) ions into the cell.[1]
-
Depolarization: The influx of positive ions leads to depolarization of the olfactory sensory neuron's membrane. This initial depolarization is amplified by the opening of calcium-activated chloride (Cl-) channels.[2]
-
Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated at the axon hillock of the neuron.
-
Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain. Here, the signal is processed and relayed to other brain regions, leading to the conscious perception of the odor.[2]
Diagram of the Olfactory Signaling Pathway
Caption: Simplified diagram of the olfactory signal transduction pathway.
References
Safety Operating Guide
Safe Disposal of 4-Phenylpentan-1-ol: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling 4-Phenylpentan-1-ol must adhere to strict safety protocols to mitigate risks and ensure proper disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support laboratory safety and chemical handling.
Key Safety and Hazard Information
This compound is harmful if swallowed and may cause damage to organs, specifically the liver, through prolonged or repeated exposure.[1] It is crucial to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, when handling this chemical.[2] Work should be conducted in a well-ventilated area, and inhalation of dust, fumes, gas, mist, vapors, or spray should be avoided.[1][2]
Quantitative Data
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₈O |
| Molecular Weight | 178.27 g/mol [3][4] |
| Vapor Pressure | 0.013 mmHg at 25°C[4] |
Standard Operating Procedure for Disposal
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. The following procedure outlines the necessary steps for its safe disposal.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Ensure that appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.
-
All handling of this compound and its waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
-
An eyewash station and safety shower should be readily accessible.[2][5]
2. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
3. Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1][5]
-
Collect the absorbed material and place it into a suitable container for disposal.[1][5]
-
Wash the spill area thoroughly with soap and water.
-
Contaminated clothing should be removed and washed before reuse.[2]
4. Final Disposal:
-
Disposal of this compound must be conducted through a licensed and authorized waste management company.[1]
-
Consult your local, state, and federal regulations to ensure full compliance.[1]
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method, as determined by waste management professionals.[1]
-
Do not dispose of this chemical down the drain or into the environment.[2][5]
Disposal Workflow
Caption: Logical flow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Phenylpentan-1-ol
Essential Safety & Handling Guide for 4-Phenylpentan-1-ol
This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. Researchers, scientists, and professionals in drug development should adhere to these protocols to ensure personal safety and proper disposal. The following recommendations are based on general best practices for handling flammable aromatic alcohols and information from safety data sheets of structurally similar compounds, as a specific SDS for this compound was not identified.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure safety. The following table summarizes the recommended PPE for various types of protection.
| Protection Type | Recommended PPE | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for large quantities or splash hazards. | Must meet EN166 or ANSI Z.87.1 standards. Ensure a proper fit to prevent gaps. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC). | Select gloves based on the specific solvent used and the duration of contact. Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contaminated. |
| Body Protection | Flame-retardant lab coat or a lab coat made of 100% cotton. Long pants and closed-toe shoes are mandatory. | Lab coats should be fully buttoned. Avoid synthetic materials that can melt and adhere to the skin in case of a fire.[1][2] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3] | Respirator use requires a formal respiratory protection program, including fit testing and training. |
Operational Plan for Handling
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the accumulation of flammable vapors.[1]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]
2. Safe Handling Practices:
-
Keep containers of this compound tightly closed when not in use.[1]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Ground and bond containers when transferring material to prevent static discharge.[3]
-
Use non-sparking tools and explosion-proof equipment.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][3] "No smoking" policies should be strictly enforced in the handling area.[3]
3. Spill & Emergency Procedures:
-
In case of a spill, remove all ignition sources.[3]
-
Ventilate the area and wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.
-
For fires involving flammable liquids, use a dry chemical, CO2, or foam extinguisher.[1][3] Do not use water, as it may be ineffective and spread the fire.
Disposal Plan
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Waste should be collected in a designated, properly labeled, and sealed container.
-
Do not dispose of it down the drain or in the general trash.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Visual Workflow for PPE Selection and Use
The following diagram outlines the logical steps for selecting and using Personal Protective Equipment when handling this compound.
Caption: PPE selection and usage workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


